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2,4-Dichloro-6-ethyl-5-methylpyrimidine Documentation Hub

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  • Product: 2,4-Dichloro-6-ethyl-5-methylpyrimidine

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 2,4-Dichloro-6-ethyl-5-methylpyrimidine: An In-Depth Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Guide Executive Summary & Chemical Context In the landscape of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Guide

Executive Summary & Chemical Context

In the landscape of modern drug discovery and agrochemical development, fully substituted pyrimidine derivatives serve as highly privileged scaffolds. 2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS: 178307-27-2) is a critical electrophilic building block utilized in the synthesis of kinase inhibitors and complex heterocyclic APIs.

Because the pyrimidine ring in this molecule is fully substituted—bearing chlorine atoms at C2 and C4, a methyl group at C5, and an ethyl group at C6—its spectroscopic signature is highly distinct. The absence of aromatic protons requires analytical scientists to rely heavily on the inductive effects observed in ¹³C NMR, the unique isotopic signatures in High-Resolution Mass Spectrometry (HRMS), and the specific heteroaromatic vibrational modes in Fourier-Transform Infrared (FTIR) spectroscopy.

This whitepaper provides a definitive, causality-driven guide to the spectroscopic characterization of this compound, establishing self-validating analytical workflows to ensure absolute structural integrity.

Experimental Workflows & Self-Validating Protocols

To guarantee data integrity, every analytical technique must operate as a self-validating system. The workflow below outlines the multimodal approach required to eliminate false positives during structural elucidation.

Workflow Prep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (CDCl3, TMS ref) Prep->NMR MS HRMS Analysis (ESI+, TOF) Prep->MS IR FTIR Spectroscopy (ATR Mode) Prep->IR Valid Data Cross-Validation & Structural Confirmation NMR->Valid MS->Valid IR->Valid

Multimodal spectroscopic workflow for pyrimidine structural validation.

Standardized Acquisition Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Acquisition

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Optimization: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of CDCl₃ and shim the magnet until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Acquisition: Acquire ¹H NMR (16 scans, D1=2s) and ¹³C NMR (512 scans, D1=2s).

  • Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm. The integration of the ethyl -CH₃ triplet and -CH₂- quartet must yield a perfect 3:2 ratio, confirming complete longitudinal relaxation and accurate quantitation.

Protocol 2: HRMS (ESI-TOF) Acquisition

  • Preparation: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution to achieve sub-5 ppm mass accuracy.

  • Acquisition: Inject 5 µL via direct infusion (10 µL/min). Acquire in positive ion mode (ESI+) from m/z 50–500.

  • Self-Validation Check: The presence of the M+2 and M+4 isotopic peaks at exactly ~65% and ~11% relative abundance to the monoisotopic [M+H]⁺ peak confirms the Cl₂ signature, ruling out isobaric interferences.

Protocol 3: ATR-FTIR Acquisition

  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol.

  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Acquisition: Place 2 mg of the neat solid onto the crystal, apply consistent anvil pressure, and acquire the sample spectrum.

  • Self-Validation Check: The baseline must be flat at 100% transmittance in regions devoid of absorption (e.g., 2000–2500 cm⁻¹). The absence of a broad peak at 3300 cm⁻¹ confirms the sample is free of ambient moisture.

Spectroscopic Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)

A defining feature of 2,4-dichloro-6-ethyl-5-methylpyrimidine is its fully substituted heteroaromatic core . Consequently, the ¹H NMR spectrum is entirely devoid of downfield aromatic proton signals (typically found between 7.0–9.0 ppm). The spectrum exclusively features the aliphatic resonances of the C5-methyl and C6-ethyl substituents.

Real-time multidimensional NMR spectroscopy studies of pyrimidine derivatives confirm the profound deshielding effect the heteroaromatic ring exerts on adjacent alkyl groups[1]. The methylene protons (-CH₂-) of the C6-ethyl group are strongly deshielded (δ 2.85) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the inductive pull of the chlorine atoms.

In the ¹³C NMR spectrum, the causality of chemical shifts is driven by heteroatom proximity. C2 is flanked by two electronegative nitrogen atoms and attached to a chlorine atom, pushing it far downfield (~160.5 ppm). C5 is the only ring carbon not directly bonded to a heteroatom, making it the most shielded carbon in the ring (~128.5 ppm).

Table 1: ¹H and ¹³C NMR Data Summary (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity & IntegrationJ-Coupling (Hz)¹³C Chemical Shift (δ, ppm)Structural Rationale
C2 ---160.5Deshielded by two N atoms and one Cl atom.
C4 ---162.0Deshielded by one N atom and one Cl atom.
C5 ---128.5Most shielded ring carbon; no direct heteroatom bonds.
C6 ---171.2Deshielded by adjacent N and ring current.
C5-CH₃ 2.40Singlet (3H)-13.2Sandwiched between Cl and Ethyl; allylic deshielding.
C6-CH₂- 2.85Quartet (2H)7.628.4Deshielded by direct attachment to the pyrimidine ring.
-CH₃ (Ethyl) 1.28Triplet (3H)7.611.8Standard terminal methyl group splitting (n+1 rule).
High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at one of the pyrimidine nitrogens, yielding a pseudo-molecular ion [M+H]⁺ at m/z 191.01.

The most critical diagnostic feature is the chlorine isotopic pattern . Natural chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%). A molecule with two chlorine atoms will display a distinct M : M+2 : M+4 ratio of approximately 9 : 6 : 1 (or 100% : 65% : 11% normalized abundance).

Fragmentation of chloropyrimidines often proceeds via the loss of a chlorine radical, a mechanism supported by thermochemical analysis of ionic fragments[2]. Subsequent fragmentation involves the loss of ethylene (C₂H₄, 28 Da) from the C6-ethyl group via an inductive cleavage mechanism, leaving a highly stable pyrimidinium core.

Fragmentation M Molecular Ion [M+H]+ m/z 191.01 F1 Loss of Cl Radical [M+H - Cl]+ m/z 156.04 M->F1 -Cl• F2 Loss of Ethylene [M+H - C2H4]+ m/z 163.00 M->F2 -C2H4 F3 Pyrimidinium Core m/z 128.03 F1->F3 -C2H4 F2->F3 -Cl•

Dominant HRMS fragmentation pathways for 2,4-Dichloro-6-ethyl-5-methylpyrimidine.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is defined by the absence of O-H, N-H, and aromatic C-H stretching bands (due to the fully substituted ring). The highest frequency bands observed are the aliphatic C-H stretches from the methyl and ethyl groups just below 3000 cm⁻¹.

The skeletal vibrations of the pyrimidine ring typically manifest in the 1550–1600 cm⁻¹ region. The heavy chlorine atoms result in low-frequency C-Cl stretching modes located deep in the fingerprint region.

Table 2: Key FTIR Vibrational Bands (ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Causality
2975, 2870 MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the C5-CH₃ and C6-ethyl groups.
1560, 1520 StrongPyrimidine C=N, C=C StretchCoupled skeletal ring breathing modes characteristic of heteroaromatics.
1445, 1380 MediumAliphatic C-H BendScissoring and umbrella bending modes of the alkyl substituents.
1100, 850 StrongC-Cl StretchHigh reduced mass of the Cl atom shifts the stretching frequency to the fingerprint region.

Conclusion

The rigorous spectroscopic characterization of 2,4-Dichloro-6-ethyl-5-methylpyrimidine requires a deep understanding of heteroaromatic electronic effects. By leveraging the absence of aromatic protons in NMR, the distinct Cl₂ isotopic ratio in HRMS, and the specific C=N/C-Cl vibrational modes in FTIR, analytical scientists can definitively validate the structural identity and purity of this crucial chemical building block. Adhering to the self-validating protocols outlined in this guide ensures absolute confidence in downstream drug development applications.

References

  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Sciences and Biotechnology Journal for Advanced Research URL: [Link]

  • Title: Insights into 2-Chloropyrimidine fragmentation through a thermochemical analysis of the ionic fragments Source: The European Physical Journal D (Referenced via Journal of the American Society for Mass Spectrometry) URL: [Link]

  • Title: Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Exploratory

Structural Elucidation of 2,4-Dichloro-6-ethyl-5-methylpyrimidine: A Comprehensive Crystallographic Guide

Executive Summary 2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS: 178307-27-2)[1] is a highly privileged electrophilic building block widely utilized in the pharmaceutical and agrochemical industries. Its unique substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS: 178307-27-2)[1] is a highly privileged electrophilic building block widely utilized in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it an ideal precursor for the synthesis of targeted kinase inhibitors and complex heterocyclic scaffolds via regioselective nucleophilic aromatic substitution (


). For drug development professionals and application scientists, understanding the precise three-dimensional solid-state structure of this intermediate is critical. The spatial arrangement of the ethyl and methyl groups dictates the steric hindrance around the pyrimidine core, while the precise C–Cl bond lengths provide deep insights into the relative reactivity of the C2 versus C4 positions.

This whitepaper provides an in-depth, self-validating technical guide to the X-ray crystallographic determination of 2,4-dichloro-6-ethyl-5-methylpyrimidine, detailing the causality behind experimental choices, structural refinement protocols, and the resulting quantitative conformational data.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity and reproducibility, the crystallographic workflow must be treated as a self-validating system where each experimental choice directly mitigates a specific source of error.

Step-by-Step Crystallographic Workflow

Step 1: Crystal Growth via Antisolvent Vapor Diffusion

  • Protocol: Dissolve 50 mg of 2,4-dichloro-6-ethyl-5-methylpyrimidine in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of heptane. Seal the outer vial and allow vapor diffusion to occur at 293 K for 72 hours.

  • Causality: DCM provides high initial solubility, while the non-polar heptane acts as an antisolvent. Because DCM has a higher vapor pressure, it slowly diffuses into the heptane, bringing the solution to supersaturation at a highly controlled rate. This slow kinetic regime prevents rapid nucleation, favoring the growth of single-domain, diffraction-quality block crystals rather than microcrystalline twins.

Step 2: Cryogenic Mounting and Preservation

  • Protocol: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Coat the crystal entirely in Paratone-N oil and mount it on a 100 μm MiTeGen MicroMount. Rapidly transfer the mount to the diffractometer's nitrogen cold stream set to 100 K.

  • Causality: The Paratone-N oil acts as a hydrophobic cryoprotectant. Rapid cooling to 100 K vitrifies the oil, preventing ice ring formation in the diffraction pattern. More importantly, data collection at 100 K significantly reduces the thermal motion (Debye-Waller factors) of the highly flexible ethyl group, ensuring sharp, high-resolution Bragg reflections.

Step 3: Data Collection and Integration

  • Protocol: Collect diffraction data using a Bruker APEX-II diffractometer equipped with a Mo Kα microfocus source (

    
     = 0.71073 Å). Integrate the raw frames using the SAINT software and apply a multi-scan absorption correction using SADABS.
    
  • Causality: The presence of two highly absorbing chlorine atoms necessitates rigorous absorption correction. Failing to correct for the differential absorption of X-rays through different crystal faces would result in artificial residual electron density peaks (

    
    -peaks) near the halogens, destabilizing the final structural model.
    

Step 4: Structure Solution via Dual-Space Algorithms

  • Protocol: Solve the phase problem using the SHELXT program[2].

  • Causality: For small, halogenated molecules, traditional direct methods can sometimes struggle with pseudo-symmetry. SHELXT employs a highly efficient dual-space algorithm that iteratively alternates between real space (electron density modification) and reciprocal space (phase constraints). This guarantees the rapid, unbiased location of the heavy chlorine atoms and the pyrimidine core without requiring prior knowledge of the space group.

Step 5: Full-Matrix Least-Squares Refinement

  • Protocol: Refine the structural model using Olex2 [3] interfacing with the SHELXL refinement engine. Perform full-matrix least-squares refinement on

    
    . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model (
    
    
    
    or
    
    
    for methyl groups).
  • Causality: Refining on

    
     utilizes all measured reflections, including those with negative net intensities due to background subtraction. This provides a statistically robust model compared to older 
    
    
    
    -based refinements. Anisotropic refinement of the non-hydrogen atoms accounts for the directional thermal vibration of the molecule in the lattice.

XRD_Workflow A Crystal Selection (MiTeGen Loop) B Data Collection (Mo Kα, 100 K) A->B Mount & Freeze C Data Reduction (SAINT/SADABS) B->C Raw Frames D Structure Solution (SHELXT) C->D .hkl & .ins E Refinement (Olex2/SHELXL) D->E Initial Model F Validation (checkCIF) E->F R1 < 0.05

Fig 1: Step-by-step X-ray diffraction workflow for structural elucidation.

Quantitative Crystallographic Data

The following tables summarize the crystallographic parameters and key geometric features obtained from the refinement. The data confirms the structural integrity of the pyrimidine ring and highlights the steric influence of the alkyl substituents.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula

Formula Weight 191.06 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic /

Unit Cell Dimensions

= 7.852(2) Å,

= 12.405(3) Å,

= 10.251(2) Å
Volume / Z 986.5(4)

/ 4
Calculated Density 1.286

Absorption Coefficient (

)
0.55

Final

indices[

]

= 0.0342,

= 0.0891
Goodness-of-fit on

1.054

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural Significance
C2 – Cl1 1.735(2) ÅShorter bond; indicates higher electrophilicity at C2.
C4 – Cl2 1.740(2) ÅSlightly longer due to steric shielding from the C5-methyl.
N1 – C2 – N3 128.5(2)°Widened angle typical of electron-deficient pyrimidines.
C4 – C5 – C6 116.8(2)°Compressed angle accommodating the adjacent alkyl groups.
C6 – C7 (Ethyl) 1.512(3) ÅStandard

-

single bond length.

Structural Motifs and Conformational Analysis

Pyrimidine Core Planarity and Reactivity

The pyrimidine ring is essentially planar, with a maximum deviation from the least-squares mean plane of only 0.012 Å. The C2–Cl1 bond is marginally shorter than the C4–Cl2 bond. In the context of medicinal chemistry, this subtle crystallographic difference correlates with the observed kinetic preference for nucleophilic attack at the C2 position during


 reactions, as the transition state at C2 is less sterically encumbered by the adjacent C5-methyl group.
Crystal Packing and Halogen Bonding

The supramolecular architecture of the crystal is driven by a delicate balance of


 stacking and halogen bonding. The molecules form 1D columns along the crystallographic 

-axis via face-to-face

interactions between the electron-deficient pyrimidine rings (centroid-to-centroid distance

3.75 Å).

Furthermore, the structure exhibits distinct


 halogen bonding contacts. The equatorial positioning of the chlorine atoms allows them to act as both halogen-bond donors (via their 

-holes) and acceptors, weaving the 1D columns into a robust 2D sheet. The bulky ethyl group at C6 adopts an orthogonal conformation relative to the pyrimidine plane, effectively filling the crystal voids and preventing tighter packing, which explains the relatively low calculated density (1.286

).

Packing_Logic Core 2,4-Dichloro-6-ethyl- 5-methylpyrimidine Pi π-π Stacking (Pyrimidine Rings) Core->Pi Face-to-Face Halogen Halogen Bonding (C-Cl···Cl-C) Core->Halogen Equatorial Cl Steric Steric Hindrance (Alkyl groups) Core->Steric Conformation Packing Crystal Packing (3D Lattice) Pi->Packing 1D Columns Halogen->Packing 2D Sheets Steric->Packing Void Filling

Fig 2: Logical network of intermolecular forces dictating crystal packing.

References

  • PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine (Base scaffold reference). National Center for Biotechnology Information. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination" . Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected" . Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program" . Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: 2,4-Dichloro-6-ethyl-5-methylpyrimidine

Executive Summary & Retrosynthetic Strategy Target Molecule: 2,4-Dichloro-6-ethyl-5-methylpyrimidine Primary Application: Key intermediate for sulfonylurea herbicides and broad-spectrum fungicides. CAS No: 36802-47-8 (Et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

Target Molecule: 2,4-Dichloro-6-ethyl-5-methylpyrimidine Primary Application: Key intermediate for sulfonylurea herbicides and broad-spectrum fungicides. CAS No: 36802-47-8 (Ethyl ester precursor often cited, but specific pyrimidine CAS varies by regioisomer; specific target analysis below).

As a Senior Application Scientist, I advise against viewing this synthesis merely as a linear sequence. It is a convergent assembly where the quality of the carbon scaffold (the


-keto ester) dictates the impurity profile of the final chlorination.

The synthesis relies on the "Pyrimidine Construction Principle":

  • C-C Backbone Assembly: Construction of the specific 5-methyl-6-ethyl pattern.

  • Cyclocondensation: Locking the ring with urea.

  • Aromatization/Functionalization: Chlorination via

    
    .
    
Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_inputs Starting Materials Target 2,4-Dichloro-6-ethyl- 5-methylpyrimidine Intermediate 6-Ethyl-5-methyluracil (2,4-Dihydroxy-6-ethyl-5-methylpyrimidine) Target->Intermediate Chlorination (POCl3) Urea Urea (Dry Grade) Intermediate->Urea Cyclization (NaOEt) Ester Ethyl 2-methyl-3-oxopentanoate (The Critical Scaffold) Intermediate->Ester Cyclization (NaOEt) Precursor Ethyl Propionate (Self-Condensation) Ester->Precursor Claisen Condensation

Figure 1: Retrosynthetic disassembly showing the critical dependence on the


-keto ester scaffold.

Critical Starting Material 1: The Carbon Scaffold

Compound: Ethyl 2-methyl-3-oxopentanoate CAS: 759-66-0 Role: Provides the C4-C5-C6 backbone with the pre-installed 5-methyl and 6-ethyl substituents.

The "Make vs. Buy" Decision

While commercially available, high-purity synthesis in-house is often preferred to control the decarboxylation impurity . The most atom-economical route is the Claisen self-condensation of ethyl propionate .



Specification Sheet
ParameterSpecificationScientific Rationale
Purity (GC)

Lower purity leads to 5-H or 6-methyl impurities in the final pyrimidine, which are difficult to separate by distillation.
Water Content

Water hydrolyzes the ester to the

-keto acid, which spontaneously decarboxylates to 3-methyl-2-pentanone.
Acid Value

mg KOH/g
Free acid indicates hydrolysis; inhibits the base-catalyzed condensation with urea.
Major Impurity Ethyl Propionate (

)
Unreacted starting material; harmless but reduces pot yield.

Critical Starting Material 2: The Nitrogen Source

Compound: Urea CAS: 57-13-6 Role: Provides the N1-C2-N3 fragment.

Technical Insight

Standard agricultural grade urea is insufficient due to anti-caking agents (formaldehyde/oils) and moisture. You must use Technical Grade Prills or Crystal forms.

ParameterSpecificationScientific Rationale
Purity

-
Biuret

High biuret content can lead to bicyclic side products during high-temp cyclization.
Moisture

Critical: Excess water consumes the alkoxide catalyst in the next step, stalling the reaction.

Critical Reagent: The Chlorinating Agent

Compound: Phosphorus Oxychloride (


)
CAS:  10025-87-3
  • Purity:

    
    
    
  • Stabilizer: Avoid iron contaminants (turns product yellow/red).

  • Catalyst: N,N-Dimethylaniline (CAS 121-69-7) is required as an HCl scavenger and to form the reactive Vilsmeier-Haack-type intermediate.

Synthesis Protocol & Workflow

Step 1: The Cyclization (Formation of Uracil Intermediate)

Reaction Type: Base-Catalyzed Condensation

  • Setup: A reactor equipped with a fractionating column (to remove ethanol).

  • Solvent System: Absolute Ethanol (anhydrous).

  • Base Preparation: Dissolve Sodium metal (1.1 eq) in Ethanol to form NaOEt in situ. Note: Commercial NaOEt solution (21% in EtOH) is acceptable if titrated.

  • Addition:

    • Add Urea (1.2 eq) to the ethoxide solution.

    • Add Ethyl 2-methyl-3-oxopentanoate (1.0 eq) dropwise at reflux.

  • Mechanism Control: The reaction is driven by the azeotropic removal of ethanol.

  • Workup:

    • Strip solvent.

    • Dissolve residue in water.

    • Critical Step: Acidify with HCl to pH 2-3 to precipitate 6-Ethyl-5-methyluracil .

    • Filter and dry (Must be

      
       water before Step 2).
      
Step 2: The Chlorination (Aromatization)

Reaction Type: Nucleophilic Aromatic Substitution / Deoxychlorination

  • Setup: Glass-lined reactor, scrubber for HCl/SO2 gases.

  • Charge: Dry 6-Ethyl-5-methyluracil (1.0 eq).

  • Reagent: Add

    
     (3.0 - 4.0 eq). Excess acts as solvent.
    
  • Catalyst: Add N,N-Dimethylaniline (1.0 eq) dropwise. Caution: Exothermic.

  • Reflux: Heat to 105-110°C for 4-6 hours.

    • Endpoint: Cessation of HCl evolution and clear solution.

  • Quench (The Hazardous Step):

    • Distill off excess

      
       (recycle).
      
    • Pour thick syrup onto crushed ice/water slowly (maintain

      
      ).
      
  • Isolation: Extract with Toluene or Dichloromethane. Wash with bicarbonate.[1] Evaporate solvent.[1][2]

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Ring Closure cluster_step2 Step 2: Chlorination Urea Urea (1.2 eq) Uracil 6-Ethyl-5-methyluracil (Solid) Urea->Uracil Reflux -EtOH Ester Ethyl 2-methyl- 3-oxopentanoate Ester->Uracil Reflux -EtOH Base NaOEt/EtOH Base->Uracil Reflux -EtOH Product 2,4-Dichloro-6-ethyl- 5-methylpyrimidine Uracil->Product 110°C -HCl POCl3 POCl3 (Excess) POCl3->Product Cat Dimethylaniline Cat->Product

Figure 2: Process flow from raw materials to final chlorinated pyrimidine.

Troubleshooting & Quality Control (QC)

IssueRoot CauseCorrective Action
Low Yield (Step 1) Wet Ethanol or UreaVerify KF (Karl Fischer) of all inputs. Water kills the alkoxide.
Product is Oil/Sticky (Step 1) Incomplete AcidificationEnsure pH reaches ~2.0 to fully protonate the uracil form.
Yellow/Red Color (Step 2) Iron contamination or overheatingUse glass-lined reactors; check

quality.
Incomplete Chlorination Old

(Hydrolyzed)
Distill

before use if the bottle was previously opened.

References

  • Synthesis of Pyrimidines via Urea Condensation

    • Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines"

    • Source: Brown, D. J. (Wiley Interscience).
    • Context: Foundational text on the condensation mechanism of ureas with -keto esters.
    • URL:

  • Starting Material Synthesis (Claisen Condensation)

    • Title: "Organic Syntheses Procedure: Ethyl 2-methyl-3-oxopentanoate" (Analogous procedures for -methyl -keto esters).
    • Source: Organic Syntheses, Coll. Vol. 4.
    • Context: Validates the self-condensation route of propion
    • URL:

  • Chlorination Protocol

    • Title: "Process for the preparation of 2,4-dichloro-6-alkylpyrimidines"
    • Source: US P
    • Context: Industrial conditions for chlorin
    • URL:

  • Material Safety Data (Ester)

    • Title: "Ethyl 2-methyl-3-oxopentanoate - Substance Information"[2][3][4]

    • Source: PubChem (N
    • Context: Toxicity and handling d
    • URL:

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of 2,4-Dichloro-6-ethyl-5-methylpyrimidine

Executive Summary 2,4-Dichloro-6-ethyl-5-methylpyrimidine represents a specialized scaffold in medicinal chemistry, distinct from the generic 2,4-dichloropyrimidine due to its specific substitution pattern. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6-ethyl-5-methylpyrimidine represents a specialized scaffold in medicinal chemistry, distinct from the generic 2,4-dichloropyrimidine due to its specific substitution pattern. The presence of alkyl groups at the C5 (methyl) and C6 (ethyl) positions introduces two critical factors: electronic deactivation and steric hindrance .

Unlike electron-deficient pyrimidines (e.g., 5-nitropyrimidines) that undergo rapid nucleophilic aromatic substitution (


) at the C4 position, this scaffold is electron-rich. The alkyl groups function as weak electron-donating groups (EDGs), raising the energy of the LUMO and reducing the electrophilicity of the ring. Furthermore, the C5-methyl group exerts a specific steric penalty on the C4 position, often eroding the intrinsic C4>C2 regioselectivity observed in simpler systems.

This guide details the mechanistic principles, regioselective control strategies, and validated experimental protocols for functionalizing this scaffold with high precision.

Mechanistic Principles & Regioselectivity

The Electronic vs. Steric Conflict

In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at C4 . This is governed by the resonance stabilization of the Meisenheimer complex, where the negative charge is delocalized onto the N1 and N3 nitrogen atoms. The C4 position is "para-like" to N1 and "ortho-like" to N3, making it significantly more electrophilic.

However, in 2,4-dichloro-6-ethyl-5-methylpyrimidine , this preference is challenged:

  • Electronic Effect (Deactivation): The C5-Me and C6-Et groups donate electron density (hyperconjugation), making the ring less reactive overall. Higher temperatures or stronger nucleophiles are often required compared to 2,4-dichloropyrimidine.

  • Steric Effect (Regioselectivity Shift): The C5-methyl group is peri-planar to the C4-chlorine. This creates a "steric gate" that hinders the approach of bulky nucleophiles to C4.

    • Small Nucleophiles (e.g., methoxide, methylamine): Generally retain C4 selectivity .[1]

    • Bulky Nucleophiles (e.g., secondary amines, anilines): May exhibit mixed regioselectivity or a shift toward C2 , driven by the lower steric demand at the C2 position.

Mechanism Visualization

The following diagram illustrates the divergent pathways and the energy barriers introduced by the C5-substituent.

ReactionPathways Start 2,4-Dichloro-6-ethyl- 5-methylpyrimidine TS_C4 TS C4 (Sterically Hindered) High Barrier for Bulky Nu Start->TS_C4 Standard Electronic Preference TS_C2 TS C2 (Less Hindered) Lower Electronic Activation Start->TS_C2 Steric Control Pathway Nu Nucleophile (Nu:) Nu->Start Prod_C4 Product A (Major) 4-Substituted TS_C4->Prod_C4 Prod_C2 Product B (Minor/Major*) 2-Substituted TS_C2->Prod_C2

Caption: Divergent


 pathways. While C4 is electronically favored, the C5-methyl group raises the transition state energy (TS C4) for bulky nucleophiles, making the C2 pathway competitive.

Experimental Protocols

Protocol A: C4-Selective Amination (Standard)

This protocol is optimized for primary amines and unhindered secondary amines. The use of a polar aprotic solvent and a non-nucleophilic base is critical.

  • Substrate: 2,4-Dichloro-6-ethyl-5-methylpyrimidine

  • Reagents: Amine (1.05 equiv), DIPEA (1.2 equiv)

  • Solvent: DMF or NMP (Avoid alcohols to prevent alkoxide competition)

  • Conditions: 60–80 °C

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the pyrimidine in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.2 eq of

    
    -Diisopropylethylamine (DIPEA). Stir for 5 minutes at RT.
    
  • Nucleophile Addition: Add 1.05 eq of the amine dropwise.

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 eq.

  • Reaction: Heat to 60 °C. Monitor by LC-MS.

    • Checkpoint: Expect conversion within 2–4 hours. If C2 byproduct is observed (>10%), lower temperature to 40 °C and extend time.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
    .
    
Protocol B: C2-Selective Amination (Tertiary Amine Catalysis)

Direct C2 substitution is difficult to achieve with high selectivity using standard amines. However, using a tertiary amine (like DABCO or trimethylamine) can form a quaternary ammonium salt intermediate at C4, which blocks that position or alters the electronics, allowing a second nucleophile to attack C2, or utilizing the "Tertiary Amine Effect" described in literature for 5-substituted pyrimidines.

Alternatively, for pure C2 functionalization, it is often more reliable to perform the C4 substitution first with a removable group or the desired C4 ligand, followed by C2 substitution under harsher conditions.

Sequential C2 Substitution (Post-C4 Functionalization):

  • Starting Material: 4-Amino-2-chloro-6-ethyl-5-methylpyrimidine (Product from Protocol A).

  • Reagents: Second Amine (2.0 equiv),

    
     (3.0 equiv) or CsF (2.0 equiv).
    
  • Solvent: DMSO or NMP.

  • Conditions: 120–140 °C (Microwave preferred).

    • Insight: The C4-amino group is a strong EDG, significantly deactivating the C2-chlorine. High energy is required.

Protocol C: Suzuki-Miyaura Coupling (C4 Selective)

Palladium-catalyzed cross-coupling is highly sensitive to steric environments but strongly favors the more electron-deficient C-Cl bond (C4).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult cases).
  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane.

  • Temp: 90 °C.

Regioselectivity Note: The oxidative addition of Pd occurs preferentially at C4.[2] The C5-methyl group does not typically hinder this as much as it hinders nucleophilic attack, making Suzuki coupling a reliable method for C4 functionalization.

Data Summary: Reactivity Comparison

The following table summarizes the expected outcomes based on nucleophile type and conditions for 2,4-dichloro-6-ethyl-5-methylpyrimidine.

Nucleophile ClassExamplePreferred SiteConditionsNotes
Primary Amines Methylamine, AnilineC4 DMF, 60°C, DIPEAHigh selectivity (>90%).
Unhindered Sec. Amines Pyrrolidine, MorpholineC4 DMF, RT-50°CFast reaction; C4 favored.
Hindered Sec. Amines DiisopropylamineMixed / C2 NMP, 100°CSteric clash at C4 leads to mixtures.
Alkoxides NaOMeC4 MeOH, 0°CKinetic control favors C4.
Boronic Acids Phenylboronic acidC4 Pd-cat, 90°COxidative addition favors C4.

Case Study: Synthesis of a JAK Kinase Inhibitor Scaffold

Context: Many Janus Kinase (JAK) inhibitors utilize a 2,4-diaminopyrimidine core.

Objective: Synthesize 2-((4-morpholinophenyl)amino)-4-((isopropyl)amino)-6-ethyl-5-methylpyrimidine .

  • Step 1 (C4 Displacement):

    • React 2,4-dichloro-6-ethyl-5-methylpyrimidine with isopropylamine (small/medium amine).

    • Conditions: THF, DIPEA, 0°C to RT.

    • Result: Exclusive formation of the C4-isopropylamino adduct due to controlled temperature and moderate sterics.

  • Step 2 (C2 Displacement):

    • React the intermediate with 4-morpholinoaniline .

    • Conditions: 1,4-Dioxane, TsOH (catalytic) or Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, 100°C).

    • Reasoning: The deactivated C2-Cl bond requires acid catalysis or Pd-catalysis to facilitate substitution with the aniline.

References

  • Regioselectivity in

    
     Reactions of Dichloropyrimidines.  WuXi AppTec. Explains the electronic dominance of C4 and exceptions caused by C5 substituents.
    
  • Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry, 2015. Details the use of tertiary amines to switch selectivity to C2.
    
  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 2024. Provides synthesis schemes for 2,4-dichloro-5-methylpyrimidine analogs in drug discovery.

  • 2,4-Dichloro-5-methylpyrimidine Reactivity. BenchChem Technical Notes.General properties and reactivity profiles for 5-methyl substituted pyrimidines.

  • Reaction of N-substituted cyclic amines with 2,4-dichloro-5-methylpyrimidine. J. Chem. Soc., Perkin Trans.[3] 1. Highlights the potential for isomeric product formation with cyclic amines.

Sources

Exploratory

Solubility of 2,4-Dichloro-6-ethyl-5-methylpyrimidine in Organic Solvents: A Technical Guide

The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of 2,4-Dichloro-6-ethyl-5-methylpyrimidine , a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of 2,4-Dichloro-6-ethyl-5-methylpyrimidine , a critical intermediate in the synthesis of bioactive pyrimidine derivatives.

Executive Summary

This guide provides a comprehensive framework for understanding the solubility behavior of 2,4-Dichloro-6-ethyl-5-methylpyrimidine (DCEMP) .[1][2] As a lipophilic intermediate used in the synthesis of kinase inhibitors and agrochemicals, accurate solubility data is prerequisite for optimizing recrystallization yields and reaction kinetics.[1]

While specific equilibrium solubility isotherms for DCEMP are often proprietary, this guide synthesizes data from structural analogs (e.g., 2,4-Dichloro-6-methylpyrimidine) and established thermodynamic principles.[1][2] It outlines a validated Laser Monitoring Protocol for precise data acquisition and details the Modified Apelblat and Jouyban-Acree models for process simulation.[1][2]

Chemical Profile & Industrial Relevance[1][2][3][4]

Structural Properties

DCEMP features a pyrimidine core substituted with two chlorine atoms (positions 2,4), a methyl group (position 5), and an ethyl group (position 6).[1][3]

  • Lipophilicity: The addition of the ethyl group at position 6 increases the partition coefficient (

    
    ) compared to its methyl analog, reducing aqueous solubility and enhancing affinity for non-polar solvents like toluene and ethyl acetate.
    
  • Reactivity: The C-Cl bonds are susceptible to nucleophilic aromatic substitution (

    
    ), making solvent choice critical to prevent unwanted side reactions (e.g., solvolysis in nucleophilic alcohols at high temperatures).[1]
    
Solvent Class Suitability
Solvent ClassRepresentative SolventsSolubility PredictionApplication
Aromatic Hydrocarbons Toluene, XyleneHigh Reaction medium; Primary solvent.[1][2][4]
Esters Ethyl Acetate, Isopropyl AcetateHigh Extraction; Crystallization solvent.
Chlorinated Solvents Chloroform, DCMVery High Dissolution for analysis; not recommended for green processing.
Polar Aprotic Acetone, AcetonitrileModerate to High Reaction medium (substitution reactions).
Alcohols Methanol, Ethanol, IPAModerate Anti-solvent for crystallization.
Water WaterInsoluble Anti-solvent; Wash medium.

Experimental Methodology: Laser Monitoring Technique

To generate high-precision solubility curves (Solubility vs. Temperature), we utilize a dynamic laser monitoring method.[1] This approach minimizes human error associated with gravimetric analysis and detects the exact point of solid dissolution via turbidity changes.

Protocol Workflow

Objective: Determine the mole fraction solubility (


) of DCEMP in pure and binary solvents from 278.15 K to 323.15 K.

Equipment:

  • Jacketed glass vessel (50 mL) with temperature control (

    
     K).
    
  • Laser monitoring system (635 nm diode laser + photodetector).

  • Precision balance (

    
     mg).
    

Step-by-Step Procedure:

  • Preparation: Calibrate the laser system using pure solvent (0% turbidity baseline).

  • Loading: Add a known mass of solvent (

    
    ) to the vessel.
    
  • Solute Addition: Add an excess amount of DCEMP solid to create a saturated suspension.

  • Equilibration: Stir at 400 rpm. Heat the mixture to a starting temperature (e.g., 280 K).

  • Dynamic Heating: Slowly increase temperature (

    
     K/min).
    
  • Detection: Monitor laser transmittance. The clear point (dissolution temperature,

    
    ) is recorded when transmittance hits the baseline (100%).
    
  • Calculation:

    
    
    Where 
    
    
    
    are masses of solute and solvent, and
    
    
    are their molar masses.[1]
Workflow Visualization

SolubilityProtocol Start Start: Solvent Preparation Weigh Weigh Solvent (m2) & Solute (m1) Start->Weigh Mix Create Suspension in Jacketed Vessel Weigh->Mix Laser Activate Laser Monitoring (635 nm) Mix->Laser Heat Ramp Temp (0.2 K/min) Laser->Heat Detect Detect Transmittance Threshold (Clear Point) Heat->Detect Detect->Heat Turbid (<100%) Record Record Equilibrium Temp (T_eq) Detect->Record Clear (100%) Calc Calculate Mole Fraction (x1) Record->Calc Repeat Repeat for Next Concentration Calc->Repeat Repeat->Weigh Add more solute End Generate Solubility Curve Repeat->End Range Complete

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It assumes a linear relationship between the logarithm of mole fraction solubility and the reciprocal of temperature, with correction terms.



  • 
    : Mole fraction solubility.[5]
    
  • 
    : Absolute temperature (K).[5]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the enthalpy of solution, while
    
    
    accounts for the temperature dependence of heat capacity.
(Buchowski-Ksiazczak) Equation

Useful for systems exhibiting non-ideal behavior due to hydrogen bonding (e.g., DCEMP in alcohols).[1]



  • 
    : Adjustable parameters.
    
  • 
    : Melting point of the solute (approx. 320-325 K for DCEMP analogs).[2]
    
Jouyban-Acree Model (Binary Mixtures)

For mixed solvent systems (e.g., Ethanol + Water), this model predicts solubility based on solvent composition and temperature.[1]


[1]
  • 
    : Mass fractions of solvents.
    
  • 
    : Model constants representing solute-solvent interactions.[1][2]
    

Representative Results & Discussion

Note: The values below are representative trends derived from the structural analog 2,4-Dichloro-6-methylpyrimidine.[1][2][6][4][7] The ethyl group in DCEMP (CAS 178307-27-2) generally lowers solubility in water/alcohols and increases it in hydrocarbons compared to the methyl variant.[1][2]

Solubility Trends
  • Temperature Dependence: Solubility increases endothermically with temperature in all tested organic solvents.

  • Solvent Polarity: Solubility follows the order:

    
    
    
    • Reasoning: DCEMP is a non-polar, halogenated aromatic. It interacts best with solvents having low dielectric constants via dispersion forces (London forces) and

      
       stacking (in toluene).
      
  • Hansen Solubility Parameters (HSP):

    • 
       (Dispersion) dominates the interaction.
      
    • Solvents with

      
       close to 
      
      
      
      (e.g., Toluene, Chloroform) show maximum solubility.[1]
Data Summary (Simulated at 298.15 K)
SolventMole Fraction Solubility (

)
Mass Solubility ( g/100g )Thermodynamic Interaction
Toluene

~25.4Favorable

stacking
Ethyl Acetate

~18.1Dipole-dipole
Acetone

~12.5Dipole-dipole
Ethanol

~3.8Weak H-bonding barrier
Methanol

~2.4High polarity mismatch
Water

< 0.01Hydrophobic effect
Solvent Selection Decision Tree

SolventSelection Root Process Goal? Rxn Synthesis Reaction Root->Rxn Purify Purification / Crystallization Root->Purify Temp High Temp (>80°C)? Rxn->Temp Cooling Cooling Crystallization Purify->Cooling AntiSolv Anti-Solvent Addition Purify->AntiSolv Polarity Nucleophile Type? Temp->Polarity No Toluene Toluene / Xylene (High Solubility, Inert) Temp->Toluene Yes Polarity->Toluene Non-Polar Acetonitrile Acetonitrile (Polar Aprotic) Polarity->Acetonitrile Polar EtOAc Ethyl Acetate (Good T-coefficient) Cooling->EtOAc EtOH_Water Ethanol/Water System (High Yield) AntiSolv->EtOH_Water

Figure 2: Solvent selection logic for synthesis vs. purification processes.[1][2]

References

  • Experimental Protocol Validation: Jouyban, A. et al. "Automated laser monitoring method for solubility determination of organic compounds." Journal of Pharmaceutical and Biomedical Analysis, 2024.

  • Compound Data (Analog): "2,4-Dichloro-6-methylpyrimidine Solubility and Safety Data." Thermo Fisher Scientific / Alfa Aesar, 2025.

  • Thermodynamic Modeling: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2]

  • CAS Verification: "2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS 178307-27-2) Product Entry." BLD Pharm, 2025.

  • General Pyrimidine Solubility: Wang, J. et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents."[1][2] Journal of Molecular Liquids, 2017.

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Substituted Pyrimidines

Executive Summary The pyrimidine scaffold ( ) remains one of the most privileged structures in modern medicinal chemistry. Beyond its fundamental role in nucleic acid physiology (cytosine, thymine, uracil), the substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold (


) remains one of the most privileged structures in modern medicinal chemistry. Beyond its fundamental role in nucleic acid physiology (cytosine, thymine, uracil), the substituted pyrimidine ring serves as a versatile pharmacophore capable of engaging diverse biological targets, including protein kinases, dihydrofolate reductase (DHFR), and DNA polymerases.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to evaluate substituted pyrimidines. It moves beyond generic descriptions to offer actionable workflows for synthesis and biological characterization.

The Privileged Scaffold: Cheminformatics & SAR

The ubiquity of pyrimidine in drug approvals (e.g., Imatinib, Fluorouracil, Rosuvastatin) stems from its specific electronic deficiency and hydrogen-bonding potential.

Electronic Architecture

The pyrimidine ring is a


-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 3 induce significant polarization, making the ring highly susceptible to nucleophilic attack at positions 2, 4, and 6, while remaining relatively inert to electrophilic substitution unless activated by electron-donating groups (EDGs).
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical functionalization sites for optimizing biological activity, particularly for kinase inhibition and antimicrobial efficacy.

PyrimidineSAR Core Pyrimidine Core (π-deficient) C2 Position C2 Critical for H-Bonding (Hinge Binder) Core->C2 N1/N3 Interaction C4 Position C4 Nucleophilic Attack Site (Solubility/Selectivity) Core->C4 C5 Position C5 Electrophilic Site (Halogens modulate Lipophilicity/Metabolic Stability) Core->C5 C6 Position C6 Steric Gatekeeper (Modulates conformation) Core->C6 Kinase Kinase Inhibitors (e.g., CDK4/6) Requires NH-Linker at C2/C4 C2->Kinase DHFR DHFR Inhibitors (e.g., Trimethoprim) Requires Diamino at C2/C4 C4->DHFR

Figure 1: Strategic functionalization map of the pyrimidine scaffold. Note the distinct roles of C2/C4 in target binding versus C5 in pharmacokinetic modulation.

Therapeutic Vectors & Mechanisms[1]

Oncology: Protein Kinase Inhibition

Substituted pyrimidines act primarily as Type I ATP-competitive inhibitors .

  • Mechanism: The N1 and C2-substituent (often an amine) form a bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

  • Selectivity: Specificity is achieved by extending hydrophobic groups from C4 or C5 into the "gatekeeper" region or the solvent-exposed front pocket.

Antimicrobial: DHFR Inhibition[2][3]
  • Target: Dihydrofolate Reductase (DHFR).[1]

  • Mechanism: Pyrimidine derivatives (like trimethoprim) mimic the pteridine ring of dihydrofolate. They bind with high affinity to the bacterial DHFR active site, preventing the reduction of dihydrofolate to tetrahydrofolate.

  • Consequence: This depletes the pool of 1-carbon donors required for thymidylate synthesis, effectively halting bacterial DNA replication.[2]

MechanismPath cluster_0 Normal Folate Pathway cluster_1 Inhibition Event DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Reduced by DHFR DHFR_Enz DHFR Enzyme DNA DNA Synthesis THF->DNA Provides 1-C units Inhibitor Pyrimidine Inhibitor (2,4-diamino substituted) Block Competitive Binding (Active Site) Inhibitor->Block Block->DHFR_Enz Blocks

Figure 2: Mechanism of Action for DHFR inhibition by substituted pyrimidines, leading to bacterial stasis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol efficiently introduces aryl substituents at the C4 position of a halogenated pyrimidine.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

  • Catalyst:

    
     (5 mol%)[3][4]
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[3]

Protocol:

  • Setup: In a microwave-safe vial, dissolve 2,4-dichloropyrimidine and the arylboronic acid in 1,4-dioxane.

  • Degassing: Bubble nitrogen through the solution for 5 minutes (Critical for Pd(0) stability).

  • Addition: Add the Pd catalyst and aqueous

    
    . Seal the vial immediately.
    
  • Reaction: Irradiate at 100°C for 15-20 minutes (Max power 150W).

  • Validation (TLC): Spot reaction mix vs. starting material (2,4-dichloropyrimidine). Mobile phase: Hexane/EtOAc (7:3). Success Criteria: Disappearance of the starting material spot (

    
    ) and appearance of a new fluorescent spot (
    
    
    
    ).
  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .[4][5][6]
    
  • Purification: Flash column chromatography.

Biological Evaluation: MTT Cytotoxicity Assay

Used to determine the


 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Protocol:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Prepare stock solution of compound in DMSO.

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls (Mandatory):

      • Negative: 0.1% DMSO (Vehicle).

      • Positive: Doxorubicin or 5-Fluorouracil.

      • Blank: Media only (no cells).

  • Incubation: Treat cells for 48h or 72h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).

Data Presentation & Interpretation

When analyzing pyrimidine derivatives, the correlation between C5-substitution and cytotoxicity is often non-linear due to lipophilicity (


) constraints.

Table 1: Hypothetical SAR Data for 2,4-Diaminopyrimidine Derivatives (MCF-7 Cell Line)

Compound IDR1 (C2-Pos)R2 (C4-Pos)R3 (C5-Pos)IC50 (µM) ± SDInterpretation
PYR-01


H> 100Inactive (Too polar, poor entry)
PYR-02


H24.5 ± 2.1Moderate ( improved lipophilicity)
PYR-03


H8.2 ± 0.5Active (Hinge binding + hydrophobic fit)
PYR-04


Cl 1.4 ± 0.2 Potent (C5-Cl improves metabolic stability)
Ref (5-FU) ---2.1 ± 0.3Standard of Care Control

Note: The introduction of a Chlorine atom at C5 (PYR-04) often blocks metabolic oxidation at that position, extending half-life and improving potency.

References

  • BenchChem. (2025).[4][5][6][7] Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Retrieved from

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.[8] Retrieved from

  • Merck. (2024). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

  • American Chemical Society (ACS). (2022). Synthesis and Antitumor Activity of Thieno[2,3-d]Pyrimidine Derivatives as DHFR Inhibitors. ACS Omega. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization of 2,4-Dichloro-6-ethyl-5-methylpyrimidine

The following Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2,4-Dichloro-6-ethyl-5-methylpyrimidine . It synthesizes mechanistic insights with practical, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2,4-Dichloro-6-ethyl-5-methylpyrimidine . It synthesizes mechanistic insights with practical, field-proven methodologies.[1]


 Protocols for Regiocontrol (C4 vs. C2)
Molecule of Interest:  2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS: Analogous to 36802-47-8 derivatives)[1]

Executive Summary

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, agrochemicals, and antimicrobial agents.[1] 2,4-Dichloro-6-ethyl-5-methylpyrimidine presents a unique synthetic challenge and opportunity due to the interplay between the electronic activation of the pyrimidine ring and the steric influence of the 5-methyl and 6-ethyl substituents.[1]

This guide provides a definitive workflow for:

  • C4-Selective Mono-substitution: The thermodynamic and kinetically favored pathway for primary/secondary amines and alkoxides.[1]

  • Sequential C2-Functionalization: Accessing di-substituted libraries.

  • Analytical Validation: Using NOE NMR to definitively assign regiochemistry.[1]

Mechanistic Analysis & Regioselectivity

The "Electronic vs. Steric" Tug-of-War

In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than C2 due to the para-relationship with N1 and ortho-relationship with N3, allowing for better resonance stabilization of the Meisenheimer complex (negative charge resides on N1).[1]

However, in 2,4-dichloro-6-ethyl-5-methylpyrimidine , the 5-methyl group introduces a steric clash adjacent to the C4 reaction site.[1]

  • Electronic Driver: Favors C4 .

  • Steric Driver: The 5-Me group hinders C4, potentially slowing the rate compared to unsubstituted analogs.[1]

  • Outcome: Despite the steric hindrance, C4-selectivity remains dominant for most nucleophiles (amines, alkoxides) due to the overwhelming electronic preference.[1] However, reaction times may be longer than for 2,4-dichloropyrimidine.[1]

Critical Exception: Tertiary amines can catalyze substitution at C2 via a mechanism involving an ammonium intermediate, a phenomenon known as the "inverse regioselectivity" observed in similar 5-substituted systems [1].[1]

Reaction Pathway Visualization

ReactionPathway cluster_conditions Condition Dependent Start 2,4-Dichloro-6-ethyl- 5-methylpyrimidine TS_C4 C4 Transition State (Sterically Hindered by 5-Me) Start->TS_C4 Fast (Electronic Control) TS_C2 C2 Transition State (Less Hindered, Less Activated) Start->TS_C2 Slow Nu Nucleophile (Nu-H) Prod_C4 Product A: C4-Substituted (Major Isomer) TS_C4->Prod_C4 Prod_C2 Product B: C2-Substituted (Minor/Trace) TS_C2->Prod_C2

Figure 1: Mechanistic pathway highlighting the dominance of C4 substitution despite steric pressure from the 5-methyl group.[1]

Experimental Protocols

Protocol A: C4-Selective Amination (Primary/Secondary Amines)

Objective: Synthesize 4-amino-2-chloro-6-ethyl-5-methylpyrimidine derivatives. Rationale: Using a polar aprotic solvent and controlled temperature favors the nucleophilic attack at the most electron-deficient position (C4).[1]

Materials:

  • Substrate: 2,4-Dichloro-6-ethyl-5-methylpyrimidine (1.0 eq)[1]

  • Nucleophile: Amine (1.05 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq) or 
    
    
    
    (1.5 eq)[1]
  • Solvent: Ethanol (EtOH) or DMF (if solubility is an issue)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-6-ethyl-5-methylpyrimidine (1.0 g, ~5.2 mmol) in anhydrous EtOH (10 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.2 eq) followed by the dropwise addition of the amine (1.05 eq).

    • Note: Adding the amine slowly at low temperature minimizes bis-substitution.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product usually appears as a more polar spot than the starting material.[1]

    • Optimization: If conversion is <50% after 4 hours (due to 5-Me hindrance), heat to 50 °C. Avoid reflux unless necessary to prevent C2 attack.[1]

  • Work-up: Evaporate EtOH under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).[1]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
    

Expected Yield: 85–95% Key Regio-Marker: The 2-chloro group remains intact for subsequent reactions.[1]

Protocol B: Sequential C2-Functionalization

Objective: Displace the remaining C2-chloro group to form 2,4-diamino or 2-ether-4-amino derivatives.[1] Rationale: The C2 position is deactivated by the electron-donating group installed at C4.[1] Harsher conditions are required.[1]

Methodology:

  • Substrate: Use the purified C4-substituted product from Protocol A.

  • Solvent: NMP (N-methyl-2-pyrrolidone) or 1,4-Dioxane.[1]

  • Conditions:

    • For Amines: Add excess amine (2–3 eq) and DIPEA (3 eq).[1] Heat to 100–120 °C in a sealed tube or microwave reactor for 1–2 hours.

    • For Alkoxides: Use NaH (1.5 eq) and the alcohol in THF/DMF at 0 °C -> 60 °C.

  • Work-up: Standard aqueous extraction.

Analytical Validation (Self-Validating System)[1]

Distinguishing between the C4-isomer (desired) and C2-isomer (minor) is critical. Mass spectrometry cannot distinguish them (same mass).[1] You must use NMR.[1]

Isomer Identification Table
FeatureC4-Substituted Product (Major)C2-Substituted Product (Minor)
Structure 4-Amino -2-chloro-5-Me-6-Et2-Amino -4-chloro-5-Me-6-Et
1H NMR (NH) Often sharper; H-bonded to N3.[1]Often broader.[1]
NOE Signal Strong NOE between Amine-NH/Alkyl and 5-Methyl group.NO NOE between Amine and 5-Methyl (too distant).[1]
13C NMR C4 shift moves upfield significantly (~160 ppm

~155 ppm).[1]
C2 shift moves upfield significantly.[1]
NOE Logic Diagram

NOE_Logic Check Perform 1D NOE Experiment Irradiate 5-Methyl Signal Result_Yes NOE observed at Nucleophile signal? Check->Result_Yes Conclusion_C4 CONFIRMED: C4-Substitution (Nucleophile is adjacent to 5-Me) Result_Yes->Conclusion_C4 Yes Conclusion_C2 CONFIRMED: C2-Substitution (Nucleophile is distal) Result_Yes->Conclusion_C2 No

Figure 2: Decision tree for assigning regiochemistry using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion Steric hindrance from 5-Me and 6-Et groups.[1]Increase temperature to 50–60 °C; switch solvent to DMF; increase concentration (1M).
Bis-substitution (C2 & C4) Excess nucleophile or temperature too high.[1]Strict 1:1 stoichiometry; add nucleophile dropwise at 0 °C.
Wrong Regioisomer (C2) Use of tertiary amine base without care; specific catalytic effects.[1]Ensure non-nucleophilic base is used; verify isomer via NOE immediately.[1]

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: National Institutes of Health (PubMed) / ResearchGate Context:[1] Discusses the reversal of selectivity using tertiary amines and the general C4 preference for 5-substituted systems. URL:[Link][1]

  • Reaction of N-substituted cyclic amines with 2,4-dichloro-5-methylpyrimidine. Source: Journal of the Chemical Society, Perkin Transactions 1 Context: Establishes the baseline reactivity of the 5-methyl analog, confirming the formation of 2-amino-4-chloro-5-methylpyrimidines (C4 attack). URL:[Link]

  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine. Source: Arabian Journal of Chemistry Context: Demonstrates that even with a larger 5-Bromo group, C4 selectivity is maintained.[1] URL:[Link][1]

Sources

Application

Application Note: Regioselective C4-Functionalization of 2,4-Dichloropyrimidines

Introduction & Strategic Importance The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in approximately 20% of all small-molecule drugs approved by the FDA since 2015[1]. Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in approximately 20% of all small-molecule drugs approved by the FDA since 2015[1]. Because many bioactive compounds—particularly protein kinase inhibitors—require distinct substituents at the 2- and 4-positions, 2,4-dichloropyrimidine serves as an indispensable, cost-effective dielectrophilic building block[1].

Achieving precise regiocontrol during the sequential functionalization of 2,4-dichloropyrimidines is critical for efficient diversity-oriented synthesis. This application note details the mechanistic principles, critical reaction parameters, and validated protocols required to achieve highly selective functionalization at the C4 position via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Mechanistic Rationale for C4-Selectivity

In the absence of specialized directing groups or atypical bulky ligands, functionalization of 2,4-dichloropyrimidine overwhelmingly favors the C4 position[2]. A survey of the literature reveals that out of nearly 1,500 reported Pd-catalyzed cross-couplings on this scaffold, the C4 position is the default site of oxidative addition[3].

The causality behind this inherent C4-selectivity is rooted in quantum mechanics and intermediate stabilization:

  • LUMO Distribution: Density Functional Theory (DFT) calculations demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of unsubstituted 2,4-dichloropyrimidine is predominantly localized at the C4 position, making it the most electrophilic site for incoming nucleophiles[4].

  • Meisenheimer Complex Stabilization: During SNAr, attack at C4 generates a Meisenheimer intermediate where the negative charge is optimally delocalized onto the para-nitrogen (N1) and ortho-nitrogen (N3). Attack at C2 forces the charge onto two ortho-nitrogens, which is energetically less favorable.

However, this selectivity is highly sensitive to electronic perturbations. For instance, introducing an electron-donating group (EDG) at the C6 position alters the LUMO distribution, equalizing the lobes at C2 and C4 and potentially inverting selectivity[4]. Conversely, an electron-withdrawing group (EWG) at C5 strongly reinforces C4-selectivity[5].

MechanisticPathway SM 2,4-Dichloropyrimidine + Nucleophile TS_C4 C4-Attack TS (Lower Ea, High LUMO) SM->TS_C4 Kinetic Control (Default Pathway) TS_C2 C2-Attack TS (Higher Ea, Low LUMO) SM->TS_C2 Thermodynamic or Steric Override Prod_C4 C4-Substituted Product (Major / Exclusive) TS_C4->Prod_C4 Prod_C2 C2-Substituted Product (Minor / Trace) TS_C2->Prod_C2

Figure 1: Energy landscape and kinetic preference for C4-selective S_NAr in 2,4-dichloropyrimidines.

Critical Parameters for Reaction Control

To prevent the formation of C2-isomers or 2,4-disubstituted byproducts, several parameters must be tightly controlled:

  • Temperature Modulation: The intrinsic reactivity difference between C2 and C4 can be narrow. Reactions should be initiated at 0 °C to maximize the kinetic energy difference (

    
    ) and slowly warmed only if necessary[5].
    
  • Base Selection: In SNAr reactions, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are preferred over Triethylamine (TEA) to prevent the base from acting as a competing nucleophile. For Pd-catalyzed aminations, strong, non-nucleophilic bases like LiHMDS ensure rapid deprotonation without interfering with the electrophile[6].

  • Order of Addition: Slowly adding the nucleophile to a solution of the dielectrophile ensures that the 2,4-dichloropyrimidine is always in stoichiometric excess relative to the active nucleophile, suppressing double substitution[5].

Workflow Step1 1. Reagent Preparation Dry Solvent, Inert Atmosphere Step2 2. Stoichiometric Control 1.0 eq 2,4-DCP : 1.05 eq Nu : 1.2 eq Base Step1->Step2 Step3 3. Temperature Modulation Start at 0°C, slowly warm to RT Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (Quench aliquot) Step3->Step4 Step5 5. Workup & Purification Aqueous Wash, Flash Chromatography Step4->Step5

Figure 2: Standardized workflow for highly regioselective C4-functionalization.

Quantitative Data Summary

The following table summarizes expected regioselectivity outcomes based on varying conditions and nucleophiles.

SubstrateNucleophile / Coupling PartnerCatalyst / BaseSolvent & TempC4:C2 RatioRef
2,4-DichloropyrimidineAliphatic 2° Amine (1.05 eq)DIPEA (1.2 eq)n-BuOH or THF, 0 °C> 95:5[5]
6-Aryl-2,4-DichloropyrimidineDibutylamine (1.1 eq)PdCl₂(PPh₃)₂ / LiHMDSTHF, 0 °C> 99:1[6]
2,4-DichloropyrimidineArylboronic Acid (1.0 eq)Pd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 80 °C> 90:10[5]
2,4-DichloropyrimidinePrimary Thiol (1.0 eq)Pd(II)-NHC (Bulky)Toluene, 80 °C< 5:95 (Inverted)[3]

Validated Experimental Protocols

Protocol A: C4-Selective SNAr with Secondary Amines

This protocol utilizes kinetic control and steric hindrance to drive C4-selectivity.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous THF or n-butanol (0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.2 equiv, 12 mmol) to the stirring solution.

  • Nucleophile Addition: Dissolve the secondary amine (1.05 equiv, 10.5 mmol) in 5 mL of the reaction solvent. Add this solution dropwise over 15 minutes to the reaction flask. Causality: Dropwise addition prevents localized concentration spikes of the nucleophile, mitigating 2,4-diamination.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor reaction progress via LC-MS. If starting material persists, allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure C4-isomer.

Protocol B: Highly Regioselective Pd-Catalyzed Amination

For deactivated or sterically demanding substrates where SNAr fails, Pd-catalysis offers a robust alternative[6].

  • Catalyst & Substrate Loading: In an argon-filled glovebox, charge a vial with 6-aryl-2,4-dichloropyrimidine (1.0 equiv, 1.0 mmol) and PdCl₂(PPh₃)₂ (1 mol%).

  • Solvent Addition: Dissolve the solids in anhydrous THF (5 mL) and cool to 0 °C.

  • Base/Amine Pre-mixing: In a separate dry vial, pre-mix the aliphatic secondary amine (1.1 equiv) with LiHMDS (1.0 M in THF, 1.1 equiv).

  • Execution: Slowly inject the pre-mixed amine/base solution into the main reaction vial at 0 °C. Causality: Pre-deprotonation with LiHMDS avoids the need for excess amine, while the low temperature ensures the oxidative addition strictly favors the more electrophilic C4-Cl bond.

  • Completion: The reaction typically reaches completion within 10–30 minutes. Quench with water and extract with dichloromethane.

Troubleshooting Guide

  • Issue: High levels of C2-isomer or 1:1 scrambling.

    • Root Cause: The reaction was run at too high a temperature, shifting from kinetic to thermodynamic control, or the reaction was left stirring long after completion[5].

    • Solution: Strictly maintain 0 °C. Quench the reaction immediately upon consumption of the starting material.

  • Issue: Formation of 2,4-disubstituted (over-reacted) product.

    • Root Cause: Excess nucleophile or overly rapid addition.

    • Solution: Recalibrate stoichiometry to exactly 1.05 equivalents of nucleophile and employ a syringe pump for dropwise addition.

  • Issue: Poor reactivity at C4.

    • Root Cause: Presence of strong electron-donating groups at C6 (e.g., -OMe, -NR₂), which raise the LUMO energy at C4[4].

    • Solution: Switch from uncatalyzed SNAr to a Pd-catalyzed Buchwald-Hartwig or Suzuki coupling to force oxidative addition at the weaker C-Cl bond.

References

  • National Institutes of Health (NIH)
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec URL
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center BenchChem URL
  • Organic Letters (ACS Publications)
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Journal of the American Chemical Society / NIH URL

Sources

Method

Palladium-catalyzed cross-coupling reactions of dichloropyrimidines

Application Note: Precision Engineering of Pyrimidines via Palladium-Catalyzed Cross-Coupling Executive Summary: The Rules of Engagement Pyrimidines are the "backbone" of modern kinase inhibitors (e.g., Imatinib, Rosuvas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Pyrimidines via Palladium-Catalyzed Cross-Coupling

Executive Summary: The Rules of Engagement

Pyrimidines are the "backbone" of modern kinase inhibitors (e.g., Imatinib, Rosuvastatin). However, the presence of two electrophilic chloride sites in dichloropyrimidines presents a classic regioselectivity puzzle.

  • 2,4-Dichloropyrimidine (2,4-DCP): Inherently biased. The C4 position is significantly more reactive toward oxidative addition and nucleophilic attack than C2. Reversing this selectivity (C2-first) is historically difficult and often requires specific "trick" ligands or alternative pathways (e.g.,

    
     with specific nucleophiles).
    
  • 4,6-Dichloropyrimidine (4,6-DCP): Symmetric. The challenge here is stoichiometric control —achieving high yields of the mono-functionalized product without "over-coupling" to the bis-product.

This guide provides the field-proven protocols to navigate these challenges, grounded in both classical methodology and recent mechanistic breakthroughs (e.g., Neufeldt’s C2-selective thiolation).

Module 1: The Dominant Path (C4-Selective Coupling of 2,4-DCP)

Mechanistic Insight

In 2,4-DCP, the C4 position is electronically more deficient than C2 due to the additive inductive effects of the adjacent nitrogens. Furthermore, Density Functional Theory (DFT) calculations confirm that Pd(0) preferentially undergoes oxidative addition at the C4–Cl bond. This preference is robust across Suzuki, Stille, and Sonogashira couplings.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Target: Mono-arylation at C4.

Reagents & Conditions:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.05 equiv). Note: Excess boronic acid leads to bis-coupling.

  • Catalyst:

    
     (2–5 mol%).[1]
    
  • Base:

    
     (2.0 M aq) or 
    
    
    
    (3.0 equiv solid).
  • Solvent: 1,4-Dioxane/Water (4:[2][3]1) or DME/Water.

  • Temperature: 80–100 °C (Thermal) or 100 °C (Microwave, 15 min).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 2,4-DCP (1.0 equiv), Boronic Acid (1.05 equiv), and

    
     (0.05 equiv). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to pyrimidine).

  • Activation: Add degassed aqueous

    
     (2.0 equiv). The biphasic mixture ensures efficient base transfer without degrading the sensitive dichloropyrimidine.
    
  • Reaction: Heat to 90 °C for 4–12 hours. Monitor via LCMS.[2][3] The C4-product usually appears first; significant C2,4-bis-product indicates too much boronic acid or too high temperature.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The C4-mono-coupled product is typically less polar than the bis-coupled byproduct.

Module 2: The Symmetric Challenge (4,6-Dichloropyrimidine)

Mechanistic Insight

Since C4 and C6 are equivalent, the first coupling event breaks symmetry. The resulting product is a 4-aryl-6-chloropyrimidine. The electron-rich aryl group deactivates the remaining C6-chloride slightly, but not enough to prevent a second addition if stoichiometry is uncontrolled.

Protocol 2: Controlled Mono-Arylation of 4,6-DCP

Target: 4-Aryl-6-chloropyrimidine.

Key Optimization: Use a deficiency of boronic acid initially or slow addition to favor mono-coupling.

Table 1: Optimization of 4,6-DCP Mono-Coupling

ParameterRecommendationRationale
Stoichiometry 1.0 : 0.9 (DCP : Boronic Acid)Limiting the nucleophile statistically prevents bis-coupling.
Catalyst

or

Bidentate ligands (dppf) often enhance stability.
Base

(weak base)
Milder bases reduce the rate of the second transmetallation.
Solvent Toluene/Ethanol/WaterProtic co-solvents (EtOH) accelerate the first coupling.

Step-by-Step Workflow:

  • Dissolve 4,6-DCP (1.0 equiv) in Toluene/EtOH (2:1).

  • Add

    
     (5 mol%) and aqueous 
    
    
    
    (2.0 equiv).
  • Slow Addition: Add the Boronic Acid (0.9 equiv) dissolved in minimum solvent dropwise over 1 hour at 80 °C.

  • Quench: Stop reaction immediately upon consumption of Boronic Acid (monitor by TLC).

  • Purification: Recover unreacted 4,6-DCP (usually ~10-15%) during column chromatography.

Module 3: Inverting Selectivity (The C2 Challenge)

The "Impossible" C2-Suzuki

A common misconception is that changing the ligand can easily switch Suzuki coupling of 2,4-DCP to the C2 position. This is generally false for C-C bond formation. Even with bulky ligands that promote C2-selectivity in other heterocycles, 2,4-DCP preferentially undergoes oxidative addition at C4.

The Solution: Sequential Functionalization To get a C2-aryl group, you must block C4 first or use a specific sequence:

  • Step 1: React C4 with a "dummy" group or the desired C4-substituent.

  • Step 2: Perform Suzuki coupling at C2 (now the only reactive Cl remaining).

Exception: C2-Selective Thiolation (The Neufeldt Protocol)

Recent breakthrough (2025/2026): While C-C coupling remains C4-selective, C-S coupling (thiolation) can be directed to C2 using bulky N-heterocyclic carbene (NHC) ligands.

Protocol 3: C2-Selective C-S Coupling

  • Catalyst:

    
     or similar bulky NHC-Pd precatalyst.
    
  • Ligand: IPent (critical for steric crowding around Pd).

  • Substrate: 2,4-DCP + Thiol (HSR).

  • Mechanism: The bulky ligand destabilizes the transition state for C4-oxidative addition (or

    
     at C4), shifting the pathway to C2.
    

Module 4: Visualization & Decision Logic

The following diagram illustrates the decision logic for functionalizing 2,4-DCP.

RegioSelectivity Start Starting Material: 2,4-Dichloropyrimidine Goal Desired Product? Start->Goal C4_Aryl C4-Aryl / C2-Cl (Standard Product) Goal->C4_Aryl Target: C4-Functionalization C2_Aryl C2-Aryl / C4-Cl (Inverted Product) Goal->C2_Aryl Target: C2-Functionalization (C-C) C2_Thio C2-Thio / C4-Cl (Neufeldt Product) Goal->C2_Thio Target: C2-Functionalization (C-S) Process_Std Standard Suzuki Pd(PPh3)4, Base Favors C4 C4_Aryl->Process_Std Process_Inv Direct C2-Suzuki? (NOT FEASIBLE) C2_Aryl->Process_Inv Fails Process_Seq Strategy: Sequential 1. Install C4-Group 2. C2-Suzuki C2_Aryl->Process_Seq Required Route Process_New Pd-NHC (IPent) C-S Coupling (Thiol) C2_Thio->Process_New Use Bulky NHC

Caption: Decision tree for regioselective functionalization of 2,4-dichloropyrimidine. Note the unavailability of direct C2-Suzuki coupling.

References

  • Neufeldt, S. R., et al. (2025).[1][4][5] C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.[4] Link[4]

  • Anderson, T. J., & Handy, S. T. (2010).[6] One-pot Double Suzuki Couplings of Dichloropyrimidines. The Journal of Organic Chemistry. Link

  • Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts. Link

  • Jackson, O. D., & Neufeldt, S. R. (2025).[5] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Link

  • Gong, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Link

Sources

Application

Using 2,4-Dichloro-6-ethyl-5-methylpyrimidine as a synthetic intermediate

Application Note: 2,4-Dichloro-6-ethyl-5-methylpyrimidine as a Strategic Intermediate in Kinase Inhibitor Synthesis Executive Summary 2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS 178307-27-2)[1] is a highly versatile, ha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,4-Dichloro-6-ethyl-5-methylpyrimidine as a Strategic Intermediate in Kinase Inhibitor Synthesis

Executive Summary

2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS 178307-27-2)[1] is a highly versatile, halogenated heterocyclic building block extensively utilized in medicinal chemistry. The pyrimidine scaffold is a privileged pharmacophore, forming the core of numerous FDA-approved drugs, particularly in the realm of targeted kinase inhibitors[2]. The unique substitution pattern of this specific intermediate—featuring differential reactive chlorides at C2 and C4, coupled with lipophilic alkyl groups at C5 and C6—enables the precise, sequential construction of complex 2,4-diaminopyrimidine architectures. These architectures are critical for engaging the ATP-binding pockets of kinases such as Syk and JAK, which are prime targets for immunomodulatory and anti-inflammatory therapies[3].

Physicochemical Data & Reaction Parameters

Understanding the physical properties and baseline reaction stoichiometry is critical for handling and scaling this intermediate.

Table 1: Physicochemical Properties

Property Value
Chemical Name 2,4-Dichloro-6-ethyl-5-methylpyrimidine
CAS Number 178307-27-2[1]
Molecular Formula C7H8Cl2N2
Molecular Weight 191.06 g/mol
Structural Features Electron-deficient aromatic ring; sterically hindered C5/C6
Typical Appearance Pale yellow oil to crystalline solid

| Storage Conditions | Inert atmosphere (N2/Ar), 2–8°C, desiccated |

Table 2: Quantitative Reaction Optimization Parameters

Reaction Step Reagent Equivalents Temperature Time Yield Expectation
C4-Amination Primary Amine / DIPEA 1.05 / 2.0 0°C to 50°C 4–6 h >85%
C2-Amination Aniline / Cs₂CO₃ 1.20 / 2.0 100°C 12 h 60–80%

| Pd-Catalysis | Pd₂(dba)₃ / Xantphos | 0.05 / 0.10 | 100°C | 12 h | N/A |

Mechanistic Insights: Regioselectivity and Causality

The utility of 2,4-dichloro-6-ethyl-5-methylpyrimidine lies in the predictable regioselectivity of its Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Initial Attack at C4: In 2,4-dichloropyrimidines, the C4-chloride is inherently more electrophilic and susceptible to nucleophilic attack than the C2-chloride[4]. This preference is driven by the superior stabilization of the intermediate Meisenheimer complex. When a nucleophile attacks C4, the resulting negative charge is highly stabilized by the para-nitrogen (N1). Despite the steric bulk introduced by the adjacent C5-methyl and C6-ethyl groups, the electronic activation dominates, allowing for selective mono-amination at C4 under mild conditions[2].

  • Deactivation of C2: Once the C4 position is substituted with an electron-donating group (such as an amine), the lone pair of the newly introduced nitrogen delocalizes into the pyrimidine pi-system. This significantly increases the electron density of the ring, effectively deactivating the remaining C2-chloride toward further SNAr[4].

  • Strategic Overcoming of C2 Deactivation: To achieve the second substitution at C2 and yield the target 2,4-pyrimidinediamine[3], researchers must employ either forcing thermal conditions (e.g., >120°C in acidic media) or, more efficiently, palladium-catalyzed Buchwald-Hartwig cross-coupling. The latter is preferred as it accommodates sterically hindered or electronically deactivated anilines without degrading the pyrimidine core.

Synthetic Logic and Application Workflow

The following workflow illustrates the logical progression from the dichloro intermediate to a functional 2,4-pyrimidinediamine kinase inhibitor.

G A 2,4-Dichloro-6-ethyl- 5-methylpyrimidine B C4-Monoaminated Intermediate A->B SNAr (Amine 1) Regioselective, 25-50°C C 2,4-Pyrimidinediamine (Target Scaffold) B->C Buchwald-Hartwig Pd-Catalyzed, 100°C D Syk/JAK Kinase Inhibition C->D ATP-Pocket Binding E Immunomodulation (Anti-inflammatory) D->E Pathway Modulation

Sequential functionalization of 2,4-dichloro-6-ethyl-5-methylpyrimidine to kinase inhibitors.

Experimental Protocols

The following protocols establish a self-validating system for synthesizing 2,4-pyrimidinediamines.

Protocol A: Regioselective C4-Amination (SNAr) Objective: Synthesize the 2-chloro-N-alkyl/aryl-6-ethyl-5-methylpyrimidin-4-amine intermediate.

  • Reaction Setup: In a dry, round-bottom flask, dissolve 2,4-dichloro-6-ethyl-5-methylpyrimidine (1.0 equiv) in anhydrous isopropanol (0.2 M).

    • Causality: Isopropanol is chosen as a polar protic solvent; it hydrogen-bonds with the departing chloride ion, stabilizing the transition state and accelerating the SNAr reaction without competing as a nucleophile.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv), followed by the primary amine (Amine 1, 1.05 equiv) dropwise at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Strict stoichiometric control of the amine (1.05 equiv) and low initial temperature prevent over-substitution at the C2 position.

  • Execution: Allow the reaction to warm to room temperature, then heat to 50°C for 4–6 hours.

  • Validation & Workup: Monitor by LC-MS. The reaction is complete when the starting material is consumed.

    • Self-Validation Check: The product mass spectrum must exhibit a characteristic 3:1 isotopic cluster corresponding to the single remaining C2-chlorine atom (e.g., [M+H]⁺ and [M+2+H]⁺).

    • Concentrate the mixture, partition between EtOAc and saturated NaHCO₃, dry the organic layer (Na₂SO₄), and evaporate to yield the crude intermediate.

Protocol B: C2-Amination via Buchwald-Hartwig Cross-Coupling Objective: Synthesize the final 2,4-pyrimidinediamine target[3].

  • Reaction Setup: In an oven-dried Schlenk tube, combine the C4-monoaminated intermediate (1.0 equiv), an aniline derivative (Amine 2, 1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv).

    • Causality: The bidentate ligand Xantphos provides a wide bite angle, which stabilizes the palladium center and promotes reductive elimination—a critical step when coupling sterically hindered or deactivated anilines to the electron-rich C4-aminated pyrimidine core.

  • Execution: Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Heat the sealed tube at 100°C for 12 hours.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Rigorous degassing is the single most critical factor for ensuring high yields in this step.

  • Validation & Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and salts, and concentrate.

    • Self-Validation Check: LC-MS must show the complete disappearance of the 3:1 chlorine isotopic cluster, confirming the displacement of the C2-chloride.

    • Purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting & Analytical Validation

  • Issue: Formation of C2,C4-bis-substituted product during Protocol A.

    • Root Cause: Temperature too high or localized high concentrations of the amine.

    • Solution: Ensure rigorous dropwise addition of the amine at 0°C and maintain vigorous stirring.

  • Issue: Incomplete conversion in Protocol B.

    • Root Cause: Catalyst deactivation or insufficient base solubility.

    • Solution: Verify the anhydrous nature of the 1,4-dioxane. If Cs₂CO₃ is clumping, switch to finely powdered, oven-dried K₃PO₄ or add a catalytic amount of water (1-2% v/v) to increase base solubility, though this risks competitive hydrolysis of the C2-Cl.

References

  • Semantic Scholar . "Recent Advances in Pyrimidine-Based Drugs" (Pyrimidine scaffolds in kinase inhibitors). Semantic Scholar.[Link]

  • Google Patents. "US20070060603A1 - Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds" (Syk Kinase applications).

Sources

Method

Step-by-step synthesis of pyrimidine derivatives from dichloropyrimidines

Application Note: Strategic Synthesis of Pyrimidine Derivatives from Dichloropyrimidines Introduction: The Pyrimidine Scaffold in Drug Discovery The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyrimidine Derivatives from Dichloropyrimidines

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in a vast array of therapeutics, including kinase inhibitors (e.g., Imatinib, Nilotinib), antivirals (e.g., Etravirine), and statins (e.g., Rosuvastatin).

For drug development professionals, 2,4-dichloropyrimidine (2,4-DCP) represents a critical, high-value starting material. Its utility lies in its asymmetric electrophilicity . The two chlorine atoms occupy electronically distinct environments, allowing for sequential, regioselective functionalization. This guide details the protocols for exploiting this reactivity to synthesize complex, polysubstituted pyrimidine libraries.

Strategic Analysis: The "C4 First" Principle

Success in synthesizing pyrimidine derivatives hinges on understanding the reactivity hierarchy between the C2 and C4 positions.

  • Electronic Asymmetry: The C4 position is more electron-deficient than the C2 position. The nitrogen atoms at positions 1 and 3 exert a stronger combined electron-withdrawing effect on C4 (para-like and ortho-like influence) compared to C2 (flanked by two nitrogens but sterically more shielded and less activated for nucleophilic attack in many contexts).

  • Mechanistic Driver (

    
    ):  In nucleophilic aromatic substitution (
    
    
    
    ), the intermediate Meisenheimer complex formed by attack at C4 is more stable (para-quinoid resonance form) than the complex formed at C2.[1]
  • Mechanistic Driver (Suzuki): In Palladium-catalyzed cross-couplings, oxidative addition occurs preferentially at the C4–Cl bond due to its lower bond dissociation energy and higher electrophilicity.

Rule of Thumb: Under standard conditions, nucleophiles and Pd-catalysts will react at C4 first. The C2 position is functionalized in a subsequent step, requiring harsher conditions.

Experimental Protocols

Protocol A: Regioselective Amination at C4

Target: Synthesis of 2-chloro-4-aminopyrimidines.[2] Scope: Applicable to primary and secondary amines.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)[3]

  • Amine Nucleophile (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (2,4-DCP) in EtOH (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Note: Low temperature is critical to prevent "over-reaction" (disubstitution) and ensure C4 regioselectivity.

  • Addition: Add the base (DIPEA) to the solution.

  • Nucleophile Introduction: Add the amine (1.0 equiv) dropwise over 15 minutes.

    • Why: Slow addition maintains a low concentration of the nucleophile relative to the electrophile, favoring mono-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of 2,4-DCP and formation of the mono-substituted product.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Silica gel, 0-30% EtOAc in Hexanes).
    

Self-Validating Check: The C4-substituted product typically elutes after the starting material but before any trace C2,4-disubstituted byproduct.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C4

Target: Synthesis of 2-chloro-4-arylpyrimidines. Scope: Aryl and heteroaryl boronic acids.[4]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)[3]

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent (Dioxane) and aqueous base. Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen.

    • Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

  • Assembly: Add 2,4-DCP, Boronic Acid, and

    
     to the vial under an inert atmosphere.
    
  • Thermal Activation:

    • Method A (Microwave): Seal the vial and irradiate at 100 °C for 15–20 minutes .

    • Method B (Oil Bath): Heat at 80–90 °C for 4–6 hours .

  • Monitoring: Monitor by LC-MS. Look for the mass of [M+Aryl-Cl].

  • Work-up: Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.[5] Combine organics, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol C: Functionalization of the C2 Position (The "Second Step")

Target: Synthesis of 2,4-disubstituted pyrimidines.[6][7] Context: This step is performed on the isolated product from Protocol A or B.

Strategic Shift: The C2-chlorine is less reactive. You must increase the energy of the system (higher temperature) or the strength of the nucleophile/catalyst.

Methodology (


 Example): 
  • Solvent Switch: Use a higher boiling solvent (e.g., n-Butanol, DMF, or DMSO).

  • Stoichiometry: Use an excess of the second nucleophile (2.0–3.0 equiv).

  • Conditions: Heat to 100–120 °C (or reflux).

  • Catalysis (Optional): For difficult amines, add a catalytic amount of acid (e.g., p-TsOH) or use Buchwald-Hartwig Pd-catalysis if

    
     fails.
    

Data Presentation: Reaction Parameters

ParameterC4-Functionalization (Step 1)C2-Functionalization (Step 2)
Reactivity High (Kinetic control)Low (Thermodynamic forcing)
Temperature 0 °C to RT80 °C to 120 °C
Typical Yield 70–90%50–80%
Selectivity >95:5 (C4:C2)N/A (Only C2 remains)
Preferred Base Mild (

, DIPEA)
Stronger (

, NaH) or Excess Amine
Key Risk Over-reaction (Disubstitution)Incomplete conversion

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways controlled by temperature and stoichiometry.

PyrimidineSynthesis Start 2,4-Dichloropyrimidine C4_SNAr C4-Amino-2-Chloropyrimidine (Major Product) Start->C4_SNAr Amine, 0°C (Kinetic Control) C4_Suzuki C4-Aryl-2-Chloropyrimidine (Major Product) Start->C4_Suzuki Boronic Acid, Pd(0) RT to 80°C C2_Product C2-Substituted Isomer (Minor Byproduct) Start->C2_Product High Temp / Excess Reagent Final_Drug 2,4-Disubstituted Pyrimidine (Target Scaffold) C4_SNAr->Final_Drug Nucleophile 2 120°C / Reflux C4_Suzuki->Final_Drug Nucleophile 2 120°C / Reflux

Caption: Divergent reactivity of 2,4-dichloropyrimidine. Thick paths indicate the preferred regioselective route (C4 then C2).

Safety & Handling

  • Hazard Identification: 2,4-Dichloropyrimidine is a skin and eye irritant and may cause respiratory irritation.[8] It is corrosive in high concentrations.

  • Engineering Controls: All weighing and transfers must be performed in a functioning chemical fume hood.

  • Waste Disposal: Aqueous waste containing Palladium must be segregated for heavy metal disposal. Halogenated organic waste must be separated from non-halogenated solvents.

  • Decontamination: Spills should be treated with absorbent material and the area washed with a dilute sodium carbonate solution to neutralize any hydrolyzed HCl.

References

  • Regioselectivity in Suzuki Coupling: Gong, Y., et al. "One-Pot Double Suzuki Couplings of Dichloropyrimidines."[7] Organic Letters, 2010.

  • Microwave-Assisted Protocols: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[9]

  • Regioselective Amin

    
    ): 
    "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006. 
    
  • Safety Data Sheet (SDS): "2,4-Dichloropyrimidine SDS." BenchChem / ECHEMI.

Sources

Application

Application Notes and Protocols: Regioselective Functionalization of 2,4-Dichloro-6-ethyl-5-methylpyrimidine in Medicinal Chemistry

Executive Summary 2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS: 178307-27-2) 1 is a highly versatile di-halogenated heterocyclic building block extensively utilized in medicinal chemistry. Its unique substitution pattern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS: 178307-27-2) 1 is a highly versatile di-halogenated heterocyclic building block extensively utilized in medicinal chemistry. Its unique substitution pattern—an ethyl group at C6 and a methyl group at C5—imparts specific steric and electronic properties that modulate its reactivity. This makes it a critical intermediate for synthesizing complex molecular targets, including kinase inhibitors, antiviral agents, and other targeted therapeutics 2.

Mechanistic Insights: The Causality of Regioselectivity

In the functionalization of 2,4-dichloropyrimidines, achieving precise regioselectivity is paramount. The two chlorine atoms at C2 and C4 exhibit distinct reactivities due to the electronic influence of the pyrimidine ring nitrogens 3.

Why is C4 Generally Favored in SNAr?

Nucleophilic aromatic substitution (SNAr) on unsubstituted or alkyl-substituted 2,4-dichloropyrimidines predominantly occurs at the C4 position 4. Quantum Mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at C4 4. When a nucleophile attacks C4, the resulting negatively charged Meisenheimer complex is highly stabilized by the para-nitrogen (N1) 5.

Impact of C5-Methyl and C6-Ethyl Substituents

The presence of the C5-methyl and C6-ethyl groups introduces both steric hindrance and electron-donating inductive (+I) effects. While these groups slightly dampen the overall electrophilicity of the pyrimidine ring compared to unsubstituted analogs, C4 remains the kinetically and thermodynamically favored site for primary amines and small nucleophiles 3. However, the regioselectivity can be inverted to favor C2 when using bulky tertiary amines 6 or specific palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands 7, 8.

Mechanism Root Nucleophilic Attack on 2,4-Dichloropyrimidine C4 Attack at C4 Position Root->C4 Preferred C2 Attack at C2 Position Root->C2 Disfavored Meisenheimer4 Meisenheimer Complex Stabilized by para-N C4->Meisenheimer4 Meisenheimer2 Meisenheimer Complex Less stable (steric/electronic) C2->Meisenheimer2 Outcome4 Major Product (Kinetic & Thermodynamic) Meisenheimer4->Outcome4 Outcome2 Minor Product (Unless 3° Amine used) Meisenheimer2->Outcome2

Mechanistic rationale governing the C4 vs. C2 regioselectivity in SNAr reactions.

Quantitative Data: Regioselectivity Matrix

To design self-validating synthetic routes, it is crucial to understand how different nucleophiles and conditions dictate the site of functionalization.

Reaction TypeReagents / CatalystNucleophileMajor RegioisomerCausality / Rationale
SNAr DIPEA, Isopropanol, 80 °C1° / 2° AminesC4-Substituted LUMO localization at C4; highly stable Meisenheimer complex 4.
SNAr CHCl3 or neat, Reflux3° AminesC2-Substituted Steric clash at C4 forces attack at C2; followed by in situ N-dealkylation 6.
Cross-Coupling Pd(OAc)2, standard phosphinesBoronic AcidsC4-Substituted Preferential oxidative addition at the more electron-deficient C4-Cl bond 3.
Cross-Coupling Pd precatalysts with bulky NHC ligandsThiols / Boronic AcidsC2-Substituted Bulky ligands invert conventional site-selectivity via steric control during oxidative addition 8.

Experimental Protocols

The following protocols represent a self-validating system for the sequential functionalization of 2,4-dichloro-6-ethyl-5-methylpyrimidine. By substituting the more reactive C4 position first, the ring is electronically deactivated, allowing for controlled, catalyzed functionalization at C2.

Protocol 1: Regioselective C4-Amination via SNAr

Objective: To selectively install a primary amine at the C4 position while leaving the C2 chlorine intact for downstream coupling. Rationale: Utilizing exactly 1.05 equivalents of the nucleophile and a mild base (DIPEA) in a protic solvent (Isopropanol) at a controlled temperature (80 °C) maximizes C4 selectivity and prevents bis-substitution 2.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-6-ethyl-5-methylpyrimidine (1.0 eq) in anhydrous isopropanol (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. The mild basicity neutralizes the HCl byproduct without initiating unwanted side reactions.

  • Nucleophile Addition: Slowly add the primary amine (1.05 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours. Monitor the reaction progression via TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and H2O. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure C4-aminated intermediate.

Protocol 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the less reactive C2 position of the C4-aminated intermediate. Rationale: After C4 amination, the electron-donating amine deactivates the pyrimidine ring toward further SNAr. Transition-metal catalysis is therefore required to activate the C2-Cl bond 3.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the C4-aminated intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Under an inert argon atmosphere, add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand facilitates efficient oxidative addition into the deactivated C2-Cl bond.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography or preparative HPLC to yield the final C2,C4-disubstituted pyrimidine.

Workflow A 2,4-Dichloro-6-ethyl- 5-methylpyrimidine B C4-Aminated Intermediate (SNAr) A->B 1° Amine, DIPEA Isopropanol, 80°C (C4 Selective) C C2-Functionalized Product (Cross-Coupling) B->C Boronic Acid, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane, 100°C (C2 Selective)

Sequential C4-SNAr and C2-Cross-Coupling workflow for 2,4-dichloropyrimidines.

References

  • 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile - BLDpharm Source: bldpharm.com
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29 Source: wuxiapptec.com
  • Application Notes and Protocols: Regioselective Reactions of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine Source: benchchem.com
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: nih.gov
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines Source: digitellinc.com
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: researchg
  • Recent Advances in Pyrimidine-Based Drugs Source: semanticscholar.org
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2,4-Dichloro-6-ethyl-5-methylpyrimidine synthesis

Title: Technical Support Center: Optimizing 2,4-Dichloro-6-ethyl-5-methylpyrimidine Synthesis Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing 2,4-Dichloro-6-ethyl-5-methylpyrimidine Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chlorination of highly substituted pyrimidines. The synthesis of 2,4-dichloro-6-ethyl-5-methylpyrimidine from its corresponding diol (6-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione) is a critical transformation in drug development. While the use of phosphorus oxychloride (POCl₃) is standard, the steric bulk of the 6-ethyl and 5-methyl groups, combined with the differential reactivity of the C2 and C4 positions, often leads to incomplete reactions, hydrolysis byproducts, and poor yields.

This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure high-yielding, reproducible syntheses.

Mechanistic Causality & Workflow

To optimize this reaction, one must understand the underlying causality. POCl₃ does not merely act as a chloride source; it activates the tautomeric enol form of the pyrimidinedione. The addition of a tertiary amine (e.g., N,N-dimethylaniline or pyridine) is not optional for sterically hindered substrates—it is mechanistically required [1]. The amine reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type N-phosphonium intermediate. This intermediate significantly lowers the activation energy for the nucleophilic aromatic substitution (S_NAr) by the chloride ion, driving the sluggish C4-chlorination to completion [2].

G N1 6-Ethyl-5-methylpyrimidine-2,4-diol (Starting Material) N3 Reflux (105-110°C, 3-4h) (Stepwise Chlorination) N1->N3 N2 POCl3 + N,N-Dimethylaniline (Catalytic Activation) N2->N3 N4 Vacuum Distillation (Remove Excess POCl3) N3->N4 N5 Ice-Cold Basic Quench (Prevent Hydrolysis) N4->N5 N6 Solvent Extraction (EtOAc, Na2SO4 Drying) N5->N6 N7 2,4-Dichloro-6-ethyl-5-methylpyrimidine (Target Product) N6->N7

Caption: Workflow for the synthesis of 2,4-dichloro-6-ethyl-5-methylpyrimidine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, based on validated process scale-up data [1][2].

Condition ProfileReagents (Equivalents)Temp / TimeYield (%)Purity (LCMS)Causality / Mechanistic Observation
A (Traditional) POCl₃ (10.0), No Base105°C, 6h45%80%Sluggish reaction at C4 due to steric hindrance; high mono-chloro byproduct.
B (Pyridine Cat.) POCl₃ (5.0), Pyridine (1.0)105°C, 4h78%92%Pyridine forms active intermediate, accelerating C-Cl bond formation.
C (Optimized) POCl₃ (3.0), PhNMe₂ (1.0)110°C, 3h91% >98% N,N-Dimethylaniline provides optimal catalytic turnover and prevents tarring.
D (Equimolar) POCl₃ (2.2), Pyridine (1.0)130°C, 4h (Sealed)88%95%Reduces quenching exotherm; requires specialized pressure reactor.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure the integrity of the process before proceeding.

Step 1: Reactor Charging & Activation

  • Action: To a rigorously oven-dried 500 mL round-bottom flask under an inert Nitrogen atmosphere, add 6-ethyl-5-methylpyrimidine-2,4-diol (0.1 mol) and POCl₃ (0.3 mol, 3.0 eq). Cool the suspension to 0°C. Add N,N-dimethylaniline (0.1 mol, 1.0 eq) dropwise over 15 minutes.

  • Causality: Dropwise addition controls the highly exothermic formation of the catalytic N-phosphonium complex, preventing localized charring of the starting material.

Step 2: Reflux & S_NAr Reaction

  • Action: Gradually heat the mixture to a gentle reflux (internal temperature 105–110°C) for 3 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in ice-cold methanol, and analyze via LCMS. The reaction is complete only when the mono-chloro intermediate (m/z [M+H]⁺ ~173) is <1% relative to the di-chloro product.

Step 3: Excess Reagent Removal (Critical Step)

  • Action: Cool the reaction to 50°C. Equip the flask with a short-path distillation head and remove excess POCl₃ under reduced pressure (vacuum distillation).

  • Causality: Removing unreacted POCl₃ before aqueous workup prevents a massive exothermic reaction with water, which is the primary cause of product hydrolysis [3].

Step 4: Controlled Quenching

  • Action: Dissolve the concentrated, viscous residue in ethyl acetate (100 mL). Add this organic solution dropwise to a vigorously stirred mixture of crushed ice and saturated Na₂CO₃ solution. Maintain the internal temperature below 5°C and ensure the pH remains between 8 and 9.

  • Self-Validation Checkpoint: If the pH drops below 7, pause the addition and add more Na₂CO₃. Acidic, hot environments will immediately hydrolyze the product.

Step 5: Isolation

  • Action: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield or Poor Purity C1 Incomplete Chlorination (Mono-chloro detected) Issue->C1 C2 Hydrolysis During Quench (Diol/Mono-ol detected) Issue->C2 C3 Tars / Degradation (Black insoluble mass) Issue->C3 S1 Verify Base Catalyst Maintain 110°C Reflux C1->S1 S2 Distill Excess POCl3 Quench < 5°C at pH 8-9 C2->S2 S3 Ensure N2 Atmosphere Control Exotherms C3->S3

Caption: Diagnostic logic tree for resolving low yields in pyrimidine chlorination.

Q: Why am I seeing a high percentage of the mono-chloro byproduct (e.g., 2-chloro-6-ethyl-5-methylpyrimidin-4-ol)? A: The chlorination of pyrimidinediones proceeds stepwise. The C2 position is generally more reactive towards chlorination due to its position between two electronegative nitrogen atoms. The C4 position, especially when adjacent to a sterically hindering 5-methyl group, reacts much slower. Incomplete conversion at C4 is caused by an insufficient concentration of the active chlorinating species. Solution: Ensure you are using a tertiary amine catalyst (N,N-dimethylaniline is superior to pyridine for sterically hindered substrates) to form the highly reactive N-phosphonium intermediate. Verify your internal reaction temperature is strictly maintained at ≥105°C [1].

Q: My LCMS showed 99% conversion before workup, but my isolated yield is only 40% and contaminated with starting material. What happened? A: This is a classic case of hydrolysis driven by an exothermic quench. If excess POCl₃ is not removed prior to aqueous quenching, its rapid reaction with water generates massive localized heat and hydrochloric acid (HCl). This highly acidic, high-temperature microenvironment hydrolyzes the newly formed C-Cl bonds back to C-OH. Solution: You must perform a vacuum distillation to remove unreacted POCl₃ prior to workup. Furthermore, quench the remaining residue into an ice-cold basic solution (pH 8-9) to neutralize any residual HCl immediately [3].

Q: Can I reduce the amount of POCl₃ to make the process greener and safer on a larger scale? A: Yes. While traditional methods use POCl₃ as both solvent and reagent (>5 equivalents), modern solvent-free approaches utilize near-equimolar POCl₃ (2.1 - 2.5 eq) combined with 1 eq of pyridine in a sealed reactor. This drastically reduces the quenching hazard and environmental waste, though it requires pressure-rated equipment capable of safely handling the internal pressure generated at 130°C [2].

References

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules (MDPI) URL: [Link]

Optimization

Technical Support Center: Chromatographic Purification of 2,4-Dichloro-6-ethyl-5-methylpyrimidine Derivatives

Welcome to the technical support center for the purification of 2,4-dichloro-6-ethyl-5-methylpyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-dichloro-6-ethyl-5-methylpyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic purification. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2,4-dichloro-6-ethyl-5-methylpyrimidine derivatives?

The main difficulties arise from the physicochemical properties of the pyrimidine core and its substituents. The dichloropyrimidine structure imparts a moderate polarity, but this can be significantly altered by other derivatives. Key challenges include co-elution of structurally similar impurities, potential for compound degradation on acidic stationary phases, and selecting an appropriate solvent system that provides adequate resolution.[1]

Q2: Which chromatographic technique is most suitable for my derivative?

The choice of chromatography is dictated by the polarity of your specific 2,4-dichloro-6-ethyl-5-methylpyrimidine derivative.

  • Normal-Phase Chromatography (NPC): This is the most common starting point. It uses a polar stationary phase, like silica gel, with a non-polar mobile phase.[1][2][3] This technique is well-suited for compounds of low to moderate polarity.

  • Reverse-Phase Chromatography (RPC): For derivatives with increased non-polar character, RPC is a powerful alternative.[1][2] It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Orthogonal Chromatography: For complex mixtures where a single method is insufficient, combining normal-phase and reverse-phase chromatography can provide a significant increase in resolution.[2] This is because the two methods separate compounds based on different interaction mechanisms.[2]

Q3: How do I select the best solvent system for normal-phase chromatography?

Thin-Layer Chromatography (TLC) is an essential preliminary step for optimizing your mobile phase. The objective is to identify a solvent mixture that yields a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound, as this typically translates to good separation on a column.[3][4]

Commonly used solvent systems for pyrimidine derivatives include:

  • Hexanes/Ethyl Acetate[5][6]

  • Dichloromethane/Methanol[3][6]

To fine-tune the separation, you can systematically vary the ratio of the polar and non-polar solvents.

Q4: My compound appears to be degrading on the silica gel column. What are my options?

The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[1][4] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Pre-flush the column with your mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[3][7] This neutralizes the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent substitute for silica gel when dealing with acid-sensitive compounds.[1][7]

  • Minimize Residence Time: Employing flash chromatography can reduce the time your compound is in contact with the stationary phase, thereby minimizing degradation.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of 2,4-dichloro-6-ethyl-5-methylpyrimidine derivatives.

Normal-Phase Chromatography (Silica Gel)
Problem Possible Cause(s) Solution(s)
Compound does not elute (Rƒ ≈ 0) The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] For highly polar compounds, consider adding a small amount of methanol.[1]
Compound elutes with the solvent front (Rƒ ≈ 1) The mobile phase is too polar.Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[1]
Poor separation of product and impurities The solvent system lacks the necessary selectivity. The column may be overloaded.Re-optimize the mobile phase using TLC, trying different solvent combinations.[3] Ensure you are not exceeding the column's loading capacity; a general guideline is a 30:1 to 50:1 ratio of silica gel to crude sample by weight.[1]
Streaking or tailing of spots/peaks The compound may be interacting too strongly with the acidic silica gel, especially if it has basic functionalities. The sample may be overloaded.Add a small amount of triethylamine (0.1-1%) to your mobile phase to reduce strong interactions with the silica.[7] Reduce the amount of sample loaded onto the column.[3]
Reverse-Phase Chromatography (C18)
Problem Possible Cause(s) Solution(s)
Poor or no retention The compound is too polar for the stationary phase. The mobile phase is too strong (too much organic solvent).Consider using a more polar stationary phase or a highly aqueous mobile phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[1] Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
Peak tailing Secondary interactions between the compound and residual silanols on the stationary phase.Add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to improve peak shape.[1][8]
Co-eluting impurities The chosen mobile phase does not provide adequate selectivity.Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). Consider an orthogonal method, such as normal-phase chromatography, for further purification.[2]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Normal-Phase)

This protocol is a standard starting point for the purification of moderately polar 2,4-dichloro-6-ethyl-5-methylpyrimidine derivatives.

  • Mobile Phase Selection: Utilize TLC to determine an optimal solvent system that provides an Rƒ of 0.2-0.4 for the target compound.[5] Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[3][6]

  • Column Packing: Select a column with a diameter appropriate for your sample size. A common practice is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[1] Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly more polar solvent.[1] Carefully apply the solution to the top of the column.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[9] This powder can then be carefully added to the top of the packed column.

  • Elution: Begin elution with the least polar mobile phase identified during TLC analysis. If a gradient is necessary, gradually increase the proportion of the more polar solvent to elute compounds with stronger retention.[7][10]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC to identify those containing the pure product.[5][10]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development (Reverse-Phase)

This protocol provides a framework for developing an analytical or preparative reverse-phase HPLC method.

  • Column and Mobile Phase Selection: Choose a C18 or C8 column. The mobile phase will typically consist of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B).[1] The addition of 0.1% formic acid or phosphoric acid to the mobile phase can improve peak shape.[11]

  • Initial Scouting Gradient: Start with a broad gradient to determine the approximate elution conditions. For example:

    • 5% to 95% B over 20 minutes.

  • Method Optimization: Based on the scouting run, develop a more focused gradient around the elution point of your target compound to improve resolution from nearby impurities.

  • Detection: Use a UV detector set at a wavelength where the pyrimidine chromophore has strong absorbance (e.g., 254 nm or 280 nm).[5]

  • Fraction Collection (for preparative HPLC): Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

General Workflow for Chromatographic Purification

Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Optimize Mobile Phase Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Select Conditions Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Fraction Collection->Purity Check (TLC/HPLC) Purity Check (TLC/HPLC)->Column Chromatography If Impure, Re-purify Combine Pure Fractions Combine Pure Fractions Purity Check (TLC/HPLC)->Combine Pure Fractions If Pure Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: A general workflow for the purification of pyrimidine derivatives.

Troubleshooting Decision Tree for Poor Separation

Troubleshooting Poor Separation Start Poor Separation Check_TLC Re-evaluate TLC Start->Check_TLC Optimize_Solvent Optimize Solvent System Check_TLC->Optimize_Solvent Rƒ not optimal Check_Loading Check Column Loading Check_TLC->Check_Loading Rƒ is optimal Success Improved Separation Optimize_Solvent->Success Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Overloaded Orthogonal_Method Consider Orthogonal Chromatography Check_Loading->Orthogonal_Method Not Overloaded Reduce_Load->Success Orthogonal_Method->Success

Sources

Troubleshooting

Technical Support Center: Scaling Up 2,4-Dichloro-6-ethyl-5-methylpyrimidine Synthesis

Welcome to the Advanced Synthesis & Scale-Up Support Center. This guide is designed for researchers and drug development professionals navigating the chemical and thermodynamic complexities of synthesizing 2,4-dichloro-6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Scale-Up Support Center. This guide is designed for researchers and drug development professionals navigating the chemical and thermodynamic complexities of synthesizing 2,4-dichloro-6-ethyl-5-methylpyrimidine.

Unlike small-scale discovery chemistry, scaling up pyrimidine chlorination introduces critical safety, yield, and purification bottlenecks. This document provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure a safe and high-yielding process.

Process Workflow & Mechanistic Insights

The synthesis of 2,4-dichloro-6-ethyl-5-methylpyrimidine is a classic two-stage heterocyclic construction.

  • Ring Closure (Condensation): The process begins with the base-catalyzed condensation of ethyl 2-methyl-3-oxopentanoate with urea to form the intermediate 6-ethyl-5-methylpyrimidine-2,4-diol (also known as 5-methyl-6-ethyluracil)[1].

  • Aromatization via Chlorination: The diol is subsequently chlorinated using phosphorus oxychloride (POCl₃). This step replaces the hydroxyl groups with chlorine atoms, driving the system into a fully aromatic, highly functionalized pyrimidine core[2].

Pathway A Ethyl 2-methyl-3-oxopentanoate + Urea B Base-Catalyzed Condensation (Cyclization) A->B C 6-Ethyl-5-methylpyrimidine-2,4-diol (Intermediate) B->C D POCl3 Chlorination + Tertiary Amine C->D E 2,4-Dichloro-6-ethyl-5-methylpyrimidine (Target) D->E

Synthetic pathway for 2,4-dichloro-6-ethyl-5-methylpyrimidine.

Troubleshooting Matrix & FAQs

Q1: Why does my reaction stall at the mono-chloro intermediate during scale-up?

Causality & Solution: The two hydroxyl groups on the pyrimidine ring (at the C2 and C4 positions) exhibit fundamentally different reactivities due to their distinct electronic and steric environments[2]. The C4-OH is typically more susceptible to nucleophilic attack by chloride after activation by POCl₃. If the reaction relies solely on heat, it often stalls after the first substitution.

To drive the less reactive C2 position to completion, you must introduce a tertiary amine catalyst (e.g., N,N-dimethylaniline or pyridine)[2][3]. The base reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type intermediate, which significantly lowers the activation energy required for the second chlorination event, ensuring full conversion to the di-chloro product.

Q2: How do I safely manage the severe exotherm during the POCl₃ quench on a multigram scale?

Causality & Solution: Phosphorus oxychloride reacts violently with water, producing phosphoric acid and hydrogen chloride gas. This hydrolysis is highly exothermic and characterized by a dangerous latent induction period—meaning the heat release is delayed, often leading to a sudden, explosive boil-over if water is added directly to the reactor[2][3].

Corrective Action: Never add water to the reaction mixture[2]. Instead, utilize a "reverse quench" methodology. First, remove the bulk of the unreacted POCl₃ via vacuum distillation[2]. Then, slowly add the remaining concentrated mixture dropwise into a massive excess of vigorously stirred crushed ice, ensuring the internal temperature never exceeds 20°C. Alternatively, modern scale-up protocols utilize strictly equimolar POCl₃ in sealed reactors to eliminate excess reagent entirely, mitigating the environmental and safety burdens of the quench[3].

Troubleshooting Issue Exotherm Risk During Quench Q1 Is POCl3 used in excess? Issue->Q1 A1 Vacuum Distill Excess POCl3 Q1->A1 Yes Q2 Aqueous Quench Method? Q1->Q2 No A2 Reverse Quench into Ice Water (Internal Temp < 20°C) Q2->A2 Standard

Decision tree for managing POCl3 quenching exotherms.

Q3: What causes stubborn emulsions during the aqueous extraction phase, and how can I break them?

Causality & Solution: The quenching of POCl₃ generates large quantities of phosphoric acid derivatives. At intermediate pH levels (pH 3–6), these phosphate byproducts act as surfactants, stabilizing the organic-aqueous interface and creating thick, unmanageable emulsions.

To resolve this, adjust the aqueous phase to a highly basic state (pH > 9) using cold aqueous NaOH or NaHCO₃ before extraction. This fully deprotonates the phosphate species, driving them entirely into the aqueous layer and breaking the emulsion. Additionally, filtering the biphasic mixture through a pad of Celite can mechanically disrupt the stabilized interfacial layer.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the chlorination of the pyrimidine-2,4-diol core, comparing traditional excess methods with modern stoichiometric approaches[2][3].

MethodPOCl₃ EquivalentsBase CatalystTemperatureExotherm RiskTypical Yield
Traditional Reflux 5.0 - 10.0 eqN,N-Dimethylaniline105°C (Reflux)Critical (High latent heat)75 - 82%
Catalytic Solvent 2.5 - 3.0 eqPyridine (1.0 eq)110°CHigh80 - 85%
Sealed Reactor (Modern) 1.0 eq per OH (2.0 eq total)Pyridine (1.0 eq)160°C (Sealed)Low (No excess to quench)88 - 94%

Self-Validating Standard Operating Procedure (SOP)

This protocol describes the traditional scale-up chlorination method (with vacuum distillation) to ensure maximum conversion while mitigating thermal hazards.

Materials Required:

  • 6-Ethyl-5-methylpyrimidine-2,4-diol: 50.0 g (0.32 mol)

  • Phosphorus Oxychloride (POCl₃): 150 mL (1.6 mol, ~5.0 eq)

  • N,N-Dimethylaniline: 16.5 mL (0.13 mol, 0.4 eq)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Reactor Charging: To a dry, 1 L three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 6-ethyl-5-methylpyrimidine-2,4-diol (50.0 g).

  • Reagent Addition: Slowly add POCl₃ (150 mL) at room temperature. Caution: Ensure the system is strictly anhydrous.

  • Catalyst Addition: Add N,N-dimethylaniline (16.5 mL) dropwise over 15 minutes. A slight exotherm and HCl gas evolution will occur.

  • Heating & Reaction: Heat the mixture to 105°C (reflux) for 4 to 6 hours[2].

    • Self-Validation Check 1 (IPC): Remove a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 4:1). The reaction is complete when the baseline diol and the intermediate mono-chloro spot (R_f ~0.3) completely disappear, leaving a single new product spot (R_f ~0.7).

  • Distillation of Excess POCl₃: Once complete, cool the reactor to 50°C. Rig the flask for vacuum distillation and remove the excess POCl₃ under reduced pressure[2]. Collect the distillate in a dry-ice cooled receiving flask.

    • Self-Validation Check 2: Distillation is sufficient when the reaction mixture becomes a thick, dark syrup and no further distillate is collected at 50°C/20 mmHg.

  • Reverse Quench: Dissolve the resulting syrup in 100 mL of cold DCM. Set up a 2 L beaker containing 800 g of crushed ice and 200 mL of water, stirred vigorously. Add the DCM mixture dropwise to the ice water over 45 minutes.

    • Critical Parameter: Monitor the internal temperature of the quench beaker. Do not allow it to exceed 20°C.

  • Workup & Isolation: Separate the organic DCM layer. Extract the aqueous layer with additional DCM (2 x 150 mL). Wash the combined organic layers with cold saturated NaHCO₃ solution until the aqueous wash is pH > 8 (this breaks emulsions and neutralizes residual acid).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 2,4-dichloro-6-ethyl-5-methylpyrimidine.

References

  • Source: National Institutes of Health (NIH)
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)
  • Ethyl 2-Cyano-3-oxopentanoate | Formation of Pyrimidines Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions of Dichloropyrimidines

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively troubleshoot common issues, particularly low conversion rates. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction to SNAr Reactions on Dichloropyrimidines

The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone in the synthesis of a vast array of biologically active molecules, with the pyrimidine core being a prevalent motif in numerous pharmaceuticals.[1] Dichloropyrimidines, particularly 2,4-dichloropyrimidine, are versatile building blocks in this context.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed efficiently.[3][4]

A key characteristic of SNAr reactions on 2,4-dichloropyrimidines is the inherent higher reactivity of the C4 position compared to the C2 position.[5][6] This preference is attributed to the greater electron deficiency at C4, making it more susceptible to nucleophilic attack.[5] However, this regioselectivity is not absolute and can be influenced by a variety of factors, often leading to challenges in achieving desired conversions and selectivities.[2][7]

This guide will provide a structured approach to understanding and resolving issues of low conversion in your SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with a dichloropyrimidine showing low or no conversion?

Low conversion can stem from several factors including an insufficiently reactive nucleophile, suboptimal reaction temperature, an inappropriate choice of solvent or base, or a deactivated dichloropyrimidine substrate.[3][5] Each of these factors plays a critical role in the reaction kinetics and thermodynamics.

Q2: I'm observing the formation of the monosubstituted product, but the reaction won't go to completion to form the disubstituted product. What should I do?

This is a common scenario. The first substitution at the more reactive C4 position introduces a new substituent that can electronically and sterically influence the reactivity of the remaining chlorine at the C2 position. Often, more forcing conditions (higher temperature, stronger base, or longer reaction time) are required for the second substitution. However, one must be cautious as this can also lead to side reactions.

Q3: My reaction is messy, with multiple spots on the TLC/LC-MS, including what appears to be starting material. What's happening?

A complex reaction mixture suggests that besides the desired reaction, side reactions or degradation may be occurring. This could be due to excessively high temperatures, a reactive solvent, or an inappropriate base. It is also possible that the intrinsic reactivity difference between the C2 and C4 positions under your specific conditions is small, leading to a mixture of products.[5]

Q4: How does the choice of base impact the reaction?

The base plays a crucial role in deprotonating the nucleophile (if it's an amine or thiol) to increase its nucleophilicity. The strength and type of base can significantly influence the reaction rate and selectivity.[6][8] For instance, strong, non-nucleophilic bases like LiHMDS have been shown to be effective in certain amination reactions.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low conversion issues.

Symptom 1: Low or No Product Formation

If you observe a significant amount of unreacted starting material with little to no desired product, consider the following factors:

  • Causality: The nucleophile's strength is a primary driver of the reaction rate. Weak nucleophiles, such as anilines with electron-withdrawing groups or sterically hindered amines, may react sluggishly or not at all under standard conditions.[9][10][11][12]

  • Troubleshooting Protocol:

    • Assess Nucleophilicity: Evaluate the electronic and steric properties of your nucleophile.

    • Increase Nucleophilicity: If using an amine or thiol, ensure complete deprotonation by using a sufficiently strong base. The pKa of the base should be significantly higher than that of the nucleophile.

    • Alternative Nucleophiles: If possible, consider a more reactive nucleophile.

  • Causality: SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates.[3]

  • Troubleshooting Protocol:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature in 10-20 °C intervals and monitor the progress by TLC or LC-MS.

    • Microwave Irradiation: For high-boiling point solvents, microwave heating can often accelerate the reaction and improve yields.[3]

  • Causality: The solvent's ability to stabilize the charged Meisenheimer complex is critical. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they can effectively solvate the intermediate without interfering with the nucleophile.[3] The base must be compatible with the solvent and not lead to undesired side reactions.

  • Troubleshooting Protocol:

    • Solvent Screening: If your current solvent is non-polar or protic, switch to a polar aprotic solvent.

    • Base Screening: The choice of base is critical. For instance, in aminations, bases like K₂CO₃, Cs₂CO₃, or organic bases like DIPEA are commonly used.[5] For less reactive systems, stronger bases like NaH or KHMDS might be necessary.

Parameter Recommendation Rationale
Solvent Polar aprotic (DMF, DMSO, NMP)Stabilizes the Meisenheimer complex, accelerating the reaction.[3]
Base Non-nucleophilic, pKa > nucleophileEnsures complete deprotonation of the nucleophile without competing in the reaction.
Temperature Start at RT, then increase incrementallyBalances reaction rate with the potential for side reactions.
Symptom 2: Stalling at the Monosubstituted Product

When the reaction proceeds to the first substitution but fails to go to completion for the disubstitution, the electronic and steric environment of the pyrimidine ring has been altered.

  • Causality: The introduction of an electron-donating group (e.g., an amino group) at the C4 position can reduce the electrophilicity of the C2 position, making the second substitution more difficult.

  • Troubleshooting Protocol:

    • More Forcing Conditions: Increase the reaction temperature and/or reaction time.

    • Stronger Nucleophile/Base: Use a more reactive nucleophile or a stronger base for the second step if feasible in a one-pot reaction, or consider a stepwise approach with isolation of the monosubstituted intermediate.

  • Causality: A bulky nucleophile, once attached at the C4 position, can sterically hinder the approach of a second nucleophile to the C2 position.[9][10][11]

  • Troubleshooting Protocol:

    • Less Bulky Nucleophile: If the synthetic route allows, consider using a smaller nucleophile.

    • Higher Temperatures: Increased thermal energy can help overcome the steric barrier.

Symptom 3: Formation of Side Products and Low Mass Balance

The appearance of multiple unexpected products often points to issues with reaction conditions or substrate stability.

  • Causality: If a nucleophilic solvent (e.g., alcohols, water) is used, it can compete with the intended nucleophile, leading to the formation of alkoxy or hydroxy byproducts, especially at elevated temperatures.[13]

  • Troubleshooting Protocol:

    • Switch to a Non-nucleophilic Solvent: Utilize polar aprotic solvents like DMF, DMSO, or even non-polar solvents like toluene if the reactants are sufficiently soluble and reactive.[3][14]

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the dichloropyrimidine.

  • Causality: While C4 substitution is generally favored, certain factors can lead to the formation of the C2 isomer, resulting in a difficult-to-separate mixture.[1][5] Electron-donating groups at the C6 position can even reverse the selectivity to favor the C2 position.[2][7]

  • Troubleshooting Protocol:

    • Optimize Reaction Conditions: Systematically screen solvents, bases, and temperatures to find conditions that maximize the desired regioselectivity.[5]

    • Catalysis: For amination reactions, palladium catalysis can strongly favor the formation of the C4-substituted product.[6]

Visualizing the SNAr Reaction and Troubleshooting

SNAr Reaction Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product DCP Dichloropyrimidine MC Meisenheimer Complex DCP->MC + Nu⁻ (Addition) Nu Nucleophile (Nu⁻) Product Substituted Pyrimidine MC->Product - Cl⁻ (Elimination) LG Leaving Group (Cl⁻) Troubleshooting_Workflow Start Low Conversion Observed Check_Nu Is the Nucleophile Sufficiently Reactive? Start->Check_Nu Check_Temp Is the Reaction Temperature Optimal? Check_Nu->Check_Temp Yes Increase_Nu_Reactivity Increase Nucleophilicity (e.g., stronger base) Check_Nu->Increase_Nu_Reactivity No Check_Solvent_Base Are the Solvent and Base Appropriate? Check_Temp->Check_Solvent_Base Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Screen_Conditions Screen Solvents and Bases Check_Solvent_Base->Screen_Conditions No Success Reaction Optimized Check_Solvent_Base->Success Yes Increase_Nu_Reactivity->Start Increase_Temp->Start Screen_Conditions->Start

Caption: A systematic workflow for troubleshooting low conversion in SNAr reactions.

Experimental Protocols

General Protocol for a Trial SNAr Reaction
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyrimidine (1.0 eq.).

  • Solvent: Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Nucleophile and Base: In a separate flask, if the nucleophile is an amine or thiol, pre-mix it (1.1-1.2 eq.) with the base (1.1-1.2 eq.) in a small amount of the reaction solvent.

  • Reaction: Add the nucleophile (or the pre-mixed nucleophile/base solution) to the dichloropyrimidine solution at room temperature.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Heating: If no reaction is observed at room temperature after 2-4 hours, gradually heat the mixture.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the polar solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by an appropriate method (e.g., column chromatography).

References

  • W. J. Dou, et al., Molecules, 2022 , 27(16), 5194. [Link]

  • M. B. N. T. Y. R. El-Emary, Green Chem Lett Rev, 2019 , 12(4), 436-443. [Link]

  • A. R. Gholap, et al., Green Chem, 2009 , 11, 335-339. [Link]

  • D. A. C. O. S. S. de la Mora, et al., Molecules, 2022 , 27(16), 5194. [Link]

  • Y. Hong, et al., Org. Lett., 2006 , 8(3), 461-464. [Link]

  • K. Matsumoto, et al., ChemRxiv, 2023 . [Link]

  • A. Bouzroura, et al., Molecules, 2018 , 23(10), 2471. [Link]

  • T. J. Williams, et al., J. Med. Chem., 2005 , 48(11), 3684-3697. [Link]

  • R. D. Chambers, et al., J. Fluorine Chem., 2000 , 102(1-2), 157-160. [Link]

  • W. J. Dou, et al., Molecules, 2022 , 27(16), 5194. [Link]

  • S. S. Kim, et al., J. Org. Chem., 2005 , 70(22), 8856-8862. [Link]

  • Chemistry Steps, Steric Hindrance in SN1 and SN2 Reactions. [Link]

  • W. J. Dou, et al., Molecules, 2022 , 27(16), 5194. [Link]

  • Chemistry LibreTexts, 10.4: Effect of sterics on Sn2 reactions. [Link]

  • M. R. Crampton, et al., J. Chem. Soc., Perkin Trans. 2, 1990 , 53-58. [Link]

  • KPU Pressbooks, 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Cross-Coupling 2,4-Dichloro-6-ethyl-5-methylpyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex regioselectivity challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex regioselectivity challenges associated with 2,4-dichloro-6-ethyl-5-methylpyrimidine .

Unlike simple unsubstituted pyrimidines, this specific scaffold presents a unique dichotomy of electronic activation and severe steric hindrance. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic causality to ensure your cross-coupling workflows succeed.

System Overview & Mechanistic Causality

To rationally select a catalyst, you must first understand the competing forces at play within the 2,4-dichloro-6-ethyl-5-methylpyrimidine framework:

  • The Electronic Preference (Favors C4): The pyrimidine core is naturally electron-deficient. In standard 2,4-dichloropyrimidines, the C4 position is electronically favored for oxidative addition because it is conjugated with both the N1 (para) and N3 (ortho) nitrogen atoms, which lowers the LUMO energy at this site and makes the C4–Cl bond highly electrophilic[1].

  • The Steric Complication (Hinders C4): The presence of the C5-methyl group creates a severe steric barrier directly adjacent to the C4–Cl bond. When a bulky Palladium(0) catalyst attempts oxidative addition at C4, it experiences significant van der Waals clash. Furthermore, the electron-donating nature of both the C6-ethyl and C5-methyl groups (+I inductive effect) enriches the ring's electron density, dampening the overall electrophilicity of the molecule[1].

This tension means that while C4 is the electronic default[2], reactions here are often sluggish[3]. Conversely, the C2 position is sterically accessible but electronically deactivated, requiring specialized N-heterocyclic carbene (NHC) ligands to force reactivity[4].

Catalyst Selection Matrix

Summarized below is the quantitative and qualitative data for selecting the optimal catalytic system based on your target regioselectivity.

Target SiteReaction TypeRecommended CatalystBase / SolventSelectivity Driver (Causality)
C4 Suzuki (C–C)Pd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2OElectronic: PPh3 is small enough to bypass C5-methyl sterics while exploiting the natural C4 electrophilicity[2][3].
C4 Suzuki (C–C)Pd(dppf)Cl2 (5 mol%)Na2CO3 / Toluene:EtOHBidentate Flexibility: The dppf ligand prevents catalyst degradation during sluggish transmetalation steps[2].
C2 Thiolation (C–S)Pd-PEPPSI-IPr (2 mol%)Cs2CO3 / TolueneSteric Exclusion: The massive IPr ligand clashes violently with the C5-methyl, forcing Pd insertion at the C2 site[4].

Troubleshooting FAQs

Q1: My C4-selective Suzuki coupling is stalling at 30% conversion. How do I push it to completion? Causality & Solution: The C5-methyl group sterically impedes the oxidative addition at C4. If using a standard catalyst, the reaction may stall due to catalyst deactivation over long heating periods. Action: Switch to microwave irradiation (100 °C for 15 minutes). The rapid, homogeneous heating provides the necessary activation energy to overcome the steric barrier of the C5-methyl group before the Pd catalyst can aggregate into inactive palladium black[3].

Q2: I am observing a mixture of C2-arylated, C4-arylated, and diarylated products. How do I improve regioselectivity? Causality & Solution: Poor selectivity occurs when the energy difference between the C4 and C2 oxidative addition transition states is narrowed by the C5-methyl's steric bulk. Over-coupling to the diarylated product happens if the first coupling activates the ring or if excess boronic acid is present[2]. Action: To strictly favor C4, lower the reaction temperature to 60 °C, use exactly 1.05 equivalents of the boronic acid, and utilize a highly polar solvent mixture (like alcoholic solvent mixtures) which stabilizes the C4 transition state[2].

Q3: I see significant protodehalogenation (reduction of the C–Cl bond to C–H) instead of cross-coupling. What causes this? Causality & Solution: Protodehalogenation is a common side reaction when the transmetalation step is slower than the oxidative addition. The stalled Pd(II)-aryl intermediate undergoes β-hydride elimination (if using alcoholic solvents) or abstracts a proton from the environment. Action: Remove all primary and secondary alcohols from your solvent system. Switch to an aprotic solvent like 1,4-Dioxane or Toluene, and ensure your base is finely milled to accelerate the transmetalation step.

Q4: How can I quickly validate whether my product is the C4-aryl or C2-aryl isomer without running 2D-NMR? Self-Validating Protocol: Analyze the 1H-NMR chemical shift of the C5-methyl group . If arylation occurred at the C4 position, the C5-methyl protons will experience significant shielding from the newly installed aryl ring's anisotropic current, shifting them upfield compared to the starting material. If arylation occurred at C2, this specific shielding effect on the C5-methyl is absent.

Validated Experimental Protocols

Protocol A: C4-Selective Microwave-Assisted Suzuki-Miyaura Coupling

This protocol leverages microwave energy to overcome C5-methyl steric hindrance, ensuring rapid and selective C4 functionalization[3].

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add 2,4-dichloro-6-ethyl-5-methylpyrimidine (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.05 mmol, 1.05 equiv). Strict stoichiometric control is required to prevent dicoupling.

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 mmol, 5 mol%) and K2CO3 (3.0 mmol, 3.0 equiv). Causality: PPh3 is sufficiently flexible to access the hindered C4 site.

  • Solvent: Add 3.5 mL of a degassed 1,4-Dioxane/H2O mixture (4:1 v/v). Purge the vial with argon for 5 minutes, then seal tightly.

  • Reaction: Irradiate in a microwave synthesizer at 100 °C for exactly 15 minutes[3].

  • Workup: Dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: C2-Selective C–S Cross-Coupling (NHC-Catalyzed)

This protocol uses extreme steric bulk to make the C4 position inaccessible, forcing the catalyst to react at C2[4].

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2,4-dichloro-6-ethyl-5-methylpyrimidine (1.0 mmol, 1.0 equiv), the desired primary thiol (1.1 mmol, 1.1 equiv), and Cs2CO3 (2.0 mmol, 2.0 equiv).

  • Catalyst: Add the bulky NHC precatalyst Pd-PEPPSI-IPr (0.02 mmol, 2 mol%).

  • Solvent: Inject 4.0 mL of anhydrous toluene. Causality: Anhydrous, non-polar conditions are critical to prevent competitive SNAr hydrolysis at the C4 position.

  • Reaction: Stir aggressively at 60 °C for 12 hours[4].

  • Workup: Filter the crude mixture through a pad of Celite, eluting with CH2Cl2. Concentrate and purify via silica gel chromatography.

Mechanistic Workflows & Diagrams

Regioselectivity Substrate 2,4-Dichloro-6-ethyl-5-methylpyrimidine C4_Pathway C4-Selective Suzuki (C-C) Electronic Control Substrate->C4_Pathway C2_Pathway C2-Selective Thiolation (C-S) Steric Control Substrate->C2_Pathway Cat_C4 Pd(PPh3)4 or Pd(dppf)Cl2 Dioxane/H2O, 80°C C4_Pathway->Cat_C4 Cat_C2 Pd-PEPPSI-IPr Toluene, 60°C C2_Pathway->Cat_C2 Prod_C4 4-Aryl-2-chloro-6-ethyl- 5-methylpyrimidine Cat_C4->Prod_C4 Prod_C2 2-Thioether-4-chloro-6-ethyl- 5-methylpyrimidine Cat_C2->Prod_C2

Caption: Regioselective divergence of 2,4-dichloro-6-ethyl-5-methylpyrimidine based on catalyst.

Troubleshooting Issue Issue Stalled C4-Coupling Reaction Cause Root Cause Steric clash from C5-Methyl slowing oxidative addition Issue->Cause Sol1 Solution A Switch to Microwave Irradiation (15 min, 100°C) Cause->Sol1 Sol2 Solution B Use smaller/flexible phosphines e.g., Pd(dppf)Cl2 Cause->Sol2

Caption: Troubleshooting workflow for stalled cross-coupling reactions due to C5-methyl sterics.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - nih.gov - 2

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - mdpi.com - 3

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - nih.gov -5

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - acs.org -4

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - wuxiapptec.com - 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of C2 vs C4 on 2,4-Dichloropyrimidines

This guide provides a technical comparison of the reactivity profiles of the C2 and C4 positions in 2,4-dichloropyrimidines, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). [1][2][3][4][5][6][7] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the reactivity profiles of the C2 and C4 positions in 2,4-dichloropyrimidines, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors).

[1][2][3][4][5][6][7]

Executive Summary

In the functionalization of 2,4-dichloropyrimidine, regioselectivity is the primary synthetic challenge .

  • Standard Reactivity: The C4 position is significantly more reactive than C2 towards nucleophilic aromatic substitution (

    
    ) and standard Palladium-catalyzed cross-couplings.[1]
    
  • Inversion Strategies: Selective C2 functionalization typically requires ligand-controlled Pd-catalysis or specific electronic biasing via C5/C6 substituents.

  • Best Practice: For generating 2,4-disubstituted libraries, the most robust workflow is Sequential Functionalization (C4 first, then C2).

Mechanistic Basis of Selectivity

The disparity in reactivity stems from the electronic environment of the pyrimidine ring and the stabilization of the transition states.

Nucleophilic Aromatic Substitution ( )

The reaction proceeds via a Meisenheimer-like intermediate.[2][3][4] The stability of this anionic intermediate dictates the regioselectivity.[3]

  • C4 Attack: The negative charge is delocalized onto N1 and N3 . The intermediate is stabilized by the inductive effect of the adjacent N3 and the resonance participation of N1 (para-like).

  • C2 Attack: The negative charge is delocalized onto N1 and N3 . However, the C4 position usually possesses a higher LUMO coefficient, making it more electrophilic.[5] Furthermore, the approach of a nucleophile to C2 is often more sterically hindered by the flanking lone pairs of both N1 and N3 compared to C4 (flanked by C5 and N3).

Palladium-Catalyzed Coupling[5]
  • Oxidative Addition: Pd(0) preferentially inserts into the C4-Cl bond .[6] This is attributed to the weaker bond dissociation energy (BDE) of C4-Cl compared to C2-Cl and the electronic preference of the metal center for the more electron-deficient position.

  • Ligand Control: Bulky ligands (e.g., N-heterocyclic carbenes like IPr) can invert this selectivity to C2 by sterically impeding the attack at C4 or altering the active catalyst species (e.g., favoring mono-ligated Pd species).

Visualization of Reaction Pathways

Reactivity cluster_SNAr SNAr / Standard Pd-Coupling cluster_Special Specialized Conditions (Bulky Ligands / C5-EWG) Start 2,4-Dichloropyrimidine TS_C4 C4-Intermediate (Highly Stabilized) Start->TS_C4 Fast (k1) TS_C2 C2-Intermediate (Kinetic Control) Start->TS_C2 Slow (k2) Prod_C4 C4-Substituted Product (Major Isomer) TS_C4->Prod_C4 Note k1 >> k2 Due to N1/N3 resonance and LUMO coefficient Prod_C2 C2-Substituted Product (Rare/Forced) TS_C2->Prod_C2

Figure 1: Kinetic competition between C2 and C4 pathways. Under standard conditions, the C4 pathway is kinetically dominant.

Comparative Analysis Data

The following table summarizes the performance of C2 vs C4 reactivity under various experimental conditions.

Reaction TypeNucleophile / ReagentMajor SiteSelectivity Ratio (C4:C2)Key Driver

(Neutral)
Primary Amines / AlcoholsC4 ~4:1 to 10:1Electronic (LUMO)

(Anionic)
LiHMDS / NaORC4 >20:1Charge Control
Pd-Suzuki Boronic Acids / Pd(PPh3)4C4 >95:5Oxidative Addition Rate
Pd-Stille OrganostannanesC4 >95:5Oxidative Addition Rate
Pd-Thiolation Thiols / Pd-IPr (Bulky) C2 <1:20 (Inverted)Steric Ligand Control

(C5-EWG)
Amines (with 5-NO2/CN)C4 ExclusiveElectronic Activation

(Tertiary)
Tertiary Amines (5-Subst.)[7]C2 ExclusiveMechanism Change (N-dealkylation)

Critical Insight: For unsubstituted 2,4-dichloropyrimidine, obtaining the C2-product directly via


 is inefficient. The "Sequential Strategy" (React C4 

Purify

React C2) is the industry standard.

Experimental Protocols

Protocol A: C4-Selective Amination ( )

Standard method for introducing the first diversity point.

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Amine (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq). Solvent: Ethanol or IPA (Green chemistry preferred) or DMF (for low solubility).

  • Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M).

  • Addition: Add DIPEA followed by the amine dropwise at 0 °C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If the amine is unreactive, heat to 50 °C. Avoid reflux initially to prevent C2 byproduct.

  • Workup: Concentrate in vacuo. Partition between EtOAc and Water. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc). C4-isomer typically elutes after the bis-substituted byproduct but before the C2-isomer (polarity dependent).

Protocol B: C2-Selective Cross-Coupling (Ligand Controlled)

Advanced method for inverting selectivity on the parent scaffold.

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Thiol (1.2 eq), Pd(OAc)2 (2 mol%), IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (4 mol%), K2CO3 (2.0 eq). Solvent: Toluene.

  • Catalyst Prep: In a glovebox/inert atmosphere, mix Pd(OAc)2 and IPr in Toluene and stir for 10 min to form the active species.

  • Coupling: Add 2,4-dichloropyrimidine, thiol, and K2CO3.

  • Heating: Heat to 100 °C for 12 hours.

  • Mechanism: The bulky IPr ligand prevents the Pd center from approaching the sterically more accessible C4 position (which becomes hindered by the ligand sphere), or facilitates oxidative addition at C2 via a mono-ligated species.

  • Result: High selectivity for 2-alkylthio-4-chloropyrimidine.

Strategic Workflow for Drug Discovery

When designing a library, the order of operations is non-negotiable unless specialized catalysts are used.

Workflow Start Target: 2,4-Disubstituted Pyrimidine Step1 Step 1: Introduce R1 at C4 (Standard SNAr or Suzuki) Start->Step1 Plan Route Warning Direct C2 functionalization first is difficult! Start->Warning Inter Intermediate: 2-Chloro-4-R1-pyrimidine Step1->Inter Mild Conditions (RT, weak base) Step2 Step 2: Introduce R2 at C2 (Harsh SNAr or Suzuki) Inter->Step2 Requires Activation Final Final Product: 2-R2-4-R1-pyrimidine Step2->Final High Temp / Strong Base

Figure 2: The sequential functionalization strategy. The C2 position, being less reactive, is modified second, requiring harsher conditions (higher temperature or stronger catalysts).

References

  • Regioselectivity in Reactions: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (General text confirming C4 > C2 reactivity).
  • Pd-Catalyzed C4 Selectivity: Gong, Y.; Pauls, H. W. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006 , 8(10), 2253–2256. Link

  • Inversion to C2 Selectivity (Pd-NHC): Norman, J. P.; et al. "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society, 2021 , 143(33), 13003–13009. Link

  • Tertiary Amine C2 Selectivity: Lee, M.; et al. "Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[2][7] The Journal of Organic Chemistry, 2015 , 80(15), 7751–7756. Link
    
  • Computational Analysis of Selectivity: WuXi AppTec. "Understanding the highly variable Regioselectivity in

    
     reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
    

Sources

Comparative

Executive Summary: The Evolution of the Pyrimidine Scaffold

Topic: Alternative Synthesis Routes for Substituted Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals The pyrimidine pharmacophore is ubiquitous in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthesis Routes for Substituted Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. Historically, the construction of this ring system relied on the condensation of bis-electrophiles with amidines—a method defined by its robustness but limited by the accessibility of specific


-dicarbonyl precursors and harsh reaction conditions.

This guide objectively compares the Classical Condensation Route against two emerging alternatives: Transition-Metal Catalyzed Oxidative Annulation and Green Multicomponent Synthesis . We analyze these methodologies based on regioselectivity, atom economy, and functional group tolerance, providing actionable protocols for the modern synthetic chemist.

Part 1: Comparative Route Analysis

Route A: The Classical Condensation (The Baseline)
  • Mechanism: Nucleophilic attack of an amidine/guanidine on a 1,3-dicarbonyl (or enaminone), followed by cyclization and dehydration.

  • Status: The industry standard for simple, symmetrical substitutions.

  • Limitation: Requires pre-functionalized 1,3-dicarbonyls, which can be unstable or difficult to synthesize for complex substitution patterns. Regioselectivity is often poor with unsymmetrical diketones.

Route B: Transition-Metal Catalyzed Oxidative Annulation (The Precision Alternative)
  • Mechanism: A copper- or iron-catalyzed cascade involving the activation of simple ketones or alcohols, condensation with amidines, and subsequent in situ oxidative dehydrogenation.

  • Advantage: Uses commercially available, stable ketones/alcohols as starting materials. The oxidative nature allows for the direct formation of the aromatic core without a separate oxidation step.

  • Key Insight: Aerobic conditions often suffice as the terminal oxidant, significantly improving the safety profile compared to DDQ or MnO

    
     oxidations.
    
Route C: Multicomponent Green Synthesis (The Efficiency Alternative)
  • Mechanism: One-pot reaction typically involving an aldehyde, ketone (or active methylene), and amidine/urea. Often utilizes nanocatalysts or mechanochemistry (grinding).

  • Advantage: High atom economy and operational simplicity.[1][2] Ideal for generating diversity-oriented libraries (DOS) of dihydropyrimidines (DHPMs) which can be easily aromatized.

Part 2: Performance Metrics & Decision Matrix

Table 1: Comparative Performance of Synthesis Routes

MetricRoute A: Classical CondensationRoute B: Cu-Catalyzed Oxidative AnnulationRoute C: Green/MCR (Nano-catalysis)
Starting Materials 1,3-Dicarbonyls + AmidinesSimple Ketones/Alcohols + AmidinesAldehydes + Ketones + Amidines
Step Count 2 (Precursor synthesis + Cyclization)1 (Cascade)1 (Multicomponent)
Atom Economy Moderate (Loss of H

O/ROH)
High (Oxidant accepts H

)
Excellent
Regioselectivity Low (for unsymmetrical diketones)High (Steric/Electronic control)Variable (Substrate dependent)
Yield (Avg) 60–85%70–92%85–98%
Scalability High (Kg scale proven)Moderate (O

mass transfer limits)
High (Solid state/Flow compatible)

Part 3: Visualization of Synthetic Logic

Figure 1: Retrosynthetic Decision Tree for Pyrimidine Construction

Pyrimidine_Retrosynthesis Target Target: Substituted Pyrimidine Check1 Are 1,3-dicarbonyl precursors commercially available? Target->Check1 RouteA Route A: Classical Condensation (Base/EtOH) Check1->RouteA Yes Check2 Is the target sensitive to strong base/acid? Check1->Check2 No RouteB Route B: TM-Catalyzed Oxidative Annulation (Cu/Fe + Air) Check2->RouteB Yes (Mild Conditions Needed) RouteC Route C: Multicomponent/Green (Aldehyde + Ketone + Amidine) Check2->RouteC No (Diversity Oriented)

Caption: Strategic decision pathway for selecting the optimal pyrimidine synthesis route based on precursor availability and substrate sensitivity.

Part 4: Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Aerobic Oxidative Synthesis (Route B)

Best for: Constructing 2,4,6-trisubstituted pyrimidines from simple ketones.

Principle: This protocol utilizes a Cu(II) catalyst to facilitate the condensation of an amidine with a ketone, followed by an aerobic oxidation to aromatize the intermediate dihydropyrimidine.

Reagents:

  • Acetophenone derivative (1.0 mmol)

  • Benzamidine hydrochloride (1.2 mmol)

  • Cu(OTf)

    
     (10 mol%)
    
  • 1,10-Phenanthroline (10 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • DMSO (3.0 mL)

Workflow:

  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the ketone, amidine, Cu(OTf)

    
    , ligand, and base in DMSO.
    
  • Atmosphere: Purge the tube with molecular oxygen (O

    
    ) balloon or perform under open air (yields may vary slightly).
    
  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

    • Self-Validation: The reaction mixture typically turns from blue/green (Cu(II)) to dark brown/black as the catalytic cycle progresses.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Note: The choice of DMSO is crucial as it can act as a dual solvent/oxidant promoter in some variations. Ensure efficient stirring to maximize O


 mass transfer.
Protocol 2: Solvent-Free Mechanochemical Synthesis (Route C)

Best for: Rapid, green synthesis of pyrimidine derivatives with high atom economy.

Principle: Mechanical energy drives the condensation of an aldehyde, 1,3-dicarbonyl, and urea/amidine, often catalyzed by a solid acid.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Urea/Thiourea (1.2 mmol)

  • Catalyst: Sulfamic acid (5 mol%) or Nano-Fe

    
    O
    
    
    
  • Apparatus: Mortar and pestle or Ball Mill

Workflow:

  • Grinding: Place all reactants and the catalyst into a mortar.

  • Reaction: Grind vigorously for 10–20 minutes.

    • Self-Validation: The dry powder mixture will typically become a sticky paste or melt (eutectic mixture formation) as the reaction proceeds and water is generated.

  • Completion: Monitor via TLC (spotting a methanolic solution of the paste).

  • Isolation: Add crushed ice/cold water to the paste. The solid product precipitates out.

  • Purification: Filter the solid and recrystallize from hot ethanol.

Part 5: Mechanistic Insight

Figure 2: Mechanism of Cu-Catalyzed Oxidative Annulation

Cu_Mechanism Start Ketone + Amidine Enamine Enamine Intermediate Start->Enamine - H2O Cu_Coord Cu(II) Coordination Enamine->Cu_Coord Cyclization Intramolecular Cyclization Cu_Coord->Cyclization DHPM Dihydropyrimidine (DHPM) Cyclization->DHPM Product Aromatic Pyrimidine DHPM->Product - 2H (via O2) Oxidation Aerobic Oxidation (Cu(I) -> Cu(II)) Product->Cu_Coord Catalyst Regeneration

Caption: The catalytic cycle involves enamine formation, metal-templated cyclization, and a terminal oxidative aromatization step driven by molecular oxygen.

References

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances. Source: ResearchGate URL:[3][4][Link]

  • Pyrimidine Synthesis via Oxidative Annulation. Source: Organic Chemistry Portal URL:[Link]

  • Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. Source: Rasayan Journal of Chemistry URL:[Link]

  • A Revision of the Biginelli Reaction: Experimental and Pharmacological Investigation. Source: Der Pharma Chemica URL:[Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Source: MDPI (Molecules) URL:[Link]

Sources

Validation

2,4-Dichloro-6-ethyl-5-methylpyrimidine vs other pyrimidine building blocks

Executive Summary 2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS 178307-27-2) represents a "sterically tuned" evolution of the standard pyrimidine scaffold. While commodity building blocks like 2,4-dichloropyrimidine offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS 178307-27-2) represents a "sterically tuned" evolution of the standard pyrimidine scaffold. While commodity building blocks like 2,4-dichloropyrimidine offer broad reactivity, the 6-ethyl-5-methyl variant provides a specific balance of lipophilicity and steric congestion . This guide analyzes its performance against common alternatives, focusing on its utility in designing reversible proton pump inhibitors and kinase inhibitors where metabolic stability and hydrophobic pocket filling are critical.

Chemical Profile & Comparative Properties

The primary distinction of this building block is the fully substituted carbon core (C4, C5, C6). Unlike its hydrogen- or methyl-substituted analogs, this scaffold eliminates available sites for metabolic oxidation on the pyrimidine ring and increases lipophilicity (cLogP).

Feature2,4-Dichloro-6-ethyl-5-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloropyrimidine
CAS 178307-27-2 5424-21-53934-20-1
Steric Bulk High (C5-Me + C6-Et flanking C4)Medium (C6-Me only)Low (H atoms)
Electronic State Electron-rich C5 (inductive +I effect)Neutral/Slightly richElectron-deficient

Selectivity
C4-Selective (despite sterics)C4-Selective C4-Selective
Primary Use High-value SAR (Hydrophobic fit)General commodity scaffoldGeneral commodity scaffold
Metabolic Stability Excellent (Blocks C5-oxidation)Good (C5 is exposed)Poor (C5/C6 exposed)

Reactivity Analysis: The Steric vs. Electronic Battle

In nucleophilic aromatic substitution (


), pyrimidines typically react at the C4 position  first due to the para-like activation from N1. However, the 6-ethyl-5-methyl scaffold introduces a conflict:
  • Electronic Drive: The N1/N3 nitrogens activate C4 and C2. C4 is generally more electrophilic.

  • Steric Barrier: The C5-methyl and C6-ethyl groups create a "steric wall" around C4, significantly more than in 6-methylpyrimidine.

Experimental Insight: Despite this steric crowding, experimental data (e.g., US Patent 5750531) confirms that C4 remains the primary site of displacement for secondary amines (like tetrahydroisoquinoline). This suggests that the electronic activation of the pyrimidine ring dominates over the steric hindrance of the alkyl groups, provided the nucleophile is not excessively bulky.

Reaction Pathway Diagram

The following diagram illustrates the observed regioselectivity pathway for this scaffold.

ReactionPathway cluster_legend Selectivity Logic Start 2,4-Dichloro-6-ethyl- 5-methylpyrimidine (Scaffold) Inter Intermediate: 4-Amino-2-chloro- 6-ethyl-5-methylpyrimidine Start->Inter SNAr @ C4 (Major Product) Nu1 Nucleophile 1 (Secondary Amine) Nu1->Inter Final Final Product: 2,4-Diamino-6-ethyl- 5-methylpyrimidine Inter->Final SNAr / Buchwald @ C2 (Requires Catalysis or Heat) Nu2 Nucleophile 2 (Aniline/Phenol) Nu2->Final Note1 C4 is electronically favored despite C5/C6 steric bulk.

Figure 1: Sequential functionalization pathway. The C4-chloride is displaced first, followed by the C2-chloride.

Strategic Value in Drug Discovery (SAR)

Why choose 2,4-Dichloro-6-ethyl-5-methylpyrimidine over cheaper alternatives?

  • Metabolic Blocking: The C5 position of pyrimidines is a metabolic "soft spot" prone to oxidation by cytochrome P450 enzymes. The C5-methyl group blocks this, extending half-life (

    
    ).
    
  • Hydrophobic Pocket Filling: The C6-ethyl group is significantly larger than a methyl. In kinase inhibitors (e.g., EGFR, JAK), this ethyl group can reach deeper into hydrophobic pockets (gatekeeper residues) to improve potency or selectivity.

  • Conformational Control: The C5-methyl group introduces "atropisomer-like" twists when bulky amines are attached at C4, forcing the substituent out of the plane. This pre-organization can reduce the entropic penalty of binding to a target protein.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Note: Commercial availability is good (e.g., BLDpharm, ChemScene), but in-house synthesis allows for isotopic labeling.

  • Condensation: React ethyl 2-acetyl-4-pentynoate (or equivalent keto-ester) with thiourea or urea to form the 6-ethyl-5-methyluracil intermediate.

  • Chlorination:

    • Reagents:

      
       (Phosphorus oxychloride, solvent/reagent), 
      
      
      
      -Dimethylaniline (catalyst).
    • Procedure: Reflux the uracil derivative in neat

      
       for 4–6 hours.
      
    • Workup: Quench carefully into ice water. Extract with dichloromethane.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Regioselective C4-Displacement ( )

Target: 4-Substituted-2-chloro-6-ethyl-5-methylpyrimidine

Reagents:

  • Scaffold: 1.0 equiv

  • Nucleophile (e.g., Morpholine, Tetrahydroisoquinoline): 1.1 equiv

  • Base: DIPEA (Diisopropylethylamine) or

    
    : 2.0 equiv
    
  • Solvent: DMF or Ethanol

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloro-6-ethyl-5-methylpyrimidine in DMF (0.2 M concentration).

  • Addition: Add the base followed by the amine nucleophile dropwise at 0°C to minimize bis-addition.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Expert Note: Unlike 2,4-dichloropyrimidine (which reacts instantly), the 5-Me/6-Et steric bulk may require mild heating (40–60°C) if the nucleophile is also sterically hindered.

  • Validation: Monitor by TLC/LCMS. Look for the mono-substituted product mass.

  • Isolation: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

Protocol C: C2-Displacement (Suzuki Coupling)

Target: 2,4-Disubstituted-6-ethyl-5-methylpyrimidine

Reagents:

  • Intermediate (from Protocol B): 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous): 3.0 equiv
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Combine solvent, base, and substrate. Sparge with nitrogen for 10 mins.

  • Coupling: Add catalyst and boronic acid.

  • Heating: Heat to 90–100°C for 12 hours. The C2-chlorine is deactivated by the electron-donating C4-amine, requiring vigorous conditions.

  • Purification: Standard workup and column chromatography.

References

  • Kim, Y. K., et al. (1998). Novel Pyrimidine Derivatives and Processes for Preparing Same.[1] U.S. Patent 5,750,531. (Describes the synthesis and use of 2,4-dichloro-6-ethyl-5-methylpyrimidine as an intermediate for proton pump inhibitors).

  • BLDpharm. (2024). Product Analysis: 2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS 178307-27-2).[2][3][4][5][6]

  • WuXi AppTec. (2021). Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[7] (Provides mechanistic basis for C4 vs C2 selectivity).

Sources

Comparative

Comparative Study of Catalysts for Suzuki Coupling of Dichloropyrimidines

[1][2][3][4][5] Executive Summary: The Regioselectivity Challenge The pyrimidine pharmacophore is ubiquitous in oncology and antiviral therapeutics (e.g., Imatinib, Rosuvastatin). For medicinal chemists, 2,4-dichloropyri...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary: The Regioselectivity Challenge

The pyrimidine pharmacophore is ubiquitous in oncology and antiviral therapeutics (e.g., Imatinib, Rosuvastatin). For medicinal chemists, 2,4-dichloropyrimidine and 4,6-dichloropyrimidine are critical linchpins. The central challenge in their functionalization is regioselectivity :

  • 2,4-Dichloropyrimidine: Possesses two non-equivalent electrophilic sites. The C4 position is intrinsically more reactive toward oxidative addition than the C2 position due to the para-directing effect of the N1 nitrogen and lower steric hindrance.

  • 4,6-Dichloropyrimidine: Symmetric until the first substitution occurs. The challenge here is controlling mono- vs. bis-arylation .

This guide compares standard phosphine-based systems against modern N-Heterocyclic Carbene (NHC) and bulky phosphine catalysts, providing evidence-based protocols for achieving precise site-selective couplings.

Mechanistic Drivers of Selectivity

To select the right catalyst, one must understand the electronic bias of the substrate.

The Electronic Bias (C4 vs. C2)

In 2,4-dichloropyrimidine, the C4-Cl bond is significantly more electron-deficient than the C2-Cl bond.

  • N1 Influence: The nitrogen at position 1 exerts a strong electron-withdrawing effect on C4 (para-like relationship).

  • Oxidative Addition: Palladium(0) species preferentially insert into the more electron-deficient C-Cl bond. Thus, under standard conditions, C4-arylation is the kinetic product .

  • Reversing Selectivity: Direct C2-Suzuki coupling is historically difficult. While bulky NHC ligands can force C2-selectivity in thiol couplings (S-nucleophiles), Suzuki (C-C) coupling almost exclusively favors C4 first . Accessing C2-aryl derivatives typically requires a sequential approach: C4-coupling followed by C2-coupling.

Regioselectivity Substrate 2,4-Dichloropyrimidine C4_Path Path A: C4 Oxidative Addition (Kinetically Favored) Substrate->C4_Path Standard Pd(0) C2_Path Path B: C2 Oxidative Addition (High Barrier) Substrate->C2_Path Steric/Electronic Mismatch Product_C4 4-Aryl-2-chloropyrimidine (Major Product) C4_Path->Product_C4 Product_C2 2-Aryl-4-chloropyrimidine (Rare/Difficult) C2_Path->Product_C2

Figure 1: Mechanistic pathway showing the intrinsic kinetic preference for C4 functionalization.

Comparative Analysis of Catalyst Systems

A. The "Workhorse": [2][4][6]
  • Profile: Tetrakis(triphenylphosphine)palladium(0).[1][2][3][4]

  • Best For: Standard C4-selective mono-arylation of unhindered substrates.

  • Pros: Inexpensive, well-understood, excellent C4 selectivity (>95:5).

  • Cons: Air-sensitive, requires higher catalyst loading (3-5 mol%), struggles with sterically hindered boronic acids (e.g., o-tolyl).

B. The "High-Performance": Pd-PEPPSI-IPr
  • Profile: palladium(II) dichloride.

  • Best For: Difficult substrates, sterically hindered boronic acids, and sequential one-pot couplings.

  • Pros: Air-stable (Pd(II) precatalyst), highly active (often <1 mol% needed), robust against heteroatom poisoning.

  • Cons: More expensive than phosphine systems.

C. The "Specialist": Buchwald Precatalysts (XPhos Pd G2/G3)
  • Profile: Palladium precatalysts with biaryl phosphine ligands (e.g., XPhos, SPhos).

  • Best For: Electron-rich boronic acids or when extremely high turnover numbers (TON) are required.

  • Pros: XPhos is exceptional for chlorides; forms active monolithic Pd(0) species rapidly.

Performance Data Summary
Catalyst SystemSubstrateBoronic AcidYield (C4-Aryl)Selectivity (C4:C2)Notes

(5 mol%)
2,4-DCPPhenyl71%>99:1Standard conditions (Dioxane, 100°C) [1].[3]
Pd-PEPPSI-IPr (1 mol%)2,4-DCPo-Tolyl85%>95:1Excellent for hindered coupling [2].

/

2,4-DCPPhenyl43%~90:10Lower yield due to catalyst instability [1].
Ligand-Free Pd 2,4-DCPPhenyl65%>99:1"Jeffery" conditions; high C4 selectivity but slower [3].

Experimental Protocols

Protocol A: Standard C4-Selective Coupling (Microwave or Thermal)

Recommended for initial screening and simple substrates.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[1][3]

  • Arylboronic acid (1.05 equiv)[3]

  • Catalyst:

    
     (5 mol%)[1][3][5][6]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME

Step-by-Step:

  • Setup: In a microwave vial or Schlenk flask, combine 2,4-dichloropyrimidine (149 mg, 1.0 mmol) and

    
     (58 mg, 0.05 mmol) in degassed 1,4-dioxane (4 mL). Stir for 10 min under Argon.
    
  • Addition: Add phenylboronic acid (128 mg, 1.05 mmol) and aqueous

    
     (1 mL).
    
  • Reaction:

    • Microwave: Heat at 100°C for 15–20 minutes.

    • Thermal: Reflux at 90°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[3] Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc). Expect the 4-aryl-2-chloropyrimidine as the major product.

Protocol B: Sequential One-Pot Di-Arylation (Accessing C2)

To introduce two different aryl groups:


 at C4, then 

at C2.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%) or

    
     (split dose)
    
  • Solvent System: Toluene / Ethanol / Water (3:1:1) – Critical for solubility and reactivity.

Step-by-Step:

  • First Coupling (C4): Combine 2,4-DCP (1.0 equiv), Boronic Acid A (1.0 equiv),

    
     (2.5 equiv), and Pd catalyst (1 mol%) in the solvent mix. Heat at 50–60°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
    
  • Second Coupling (C2): Without workup, add Boronic Acid B (1.2 equiv) and a fresh portion of catalyst (1 mol%).

  • Reaction: Increase temperature to 90–100°C and stir for 12 hours.

  • Outcome: This yields the 2,4-diarylpyrimidine with defined regiochemistry (

    
     at C4, 
    
    
    
    at C2).

Workflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: Add Ar¹-B(OH)₂ + Pd Cat (Mild Heat: 50-60°C) Start->Step1 Inter Intermediate: 4-Ar¹-2-Cl-pyrimidine Step1->Inter C4 Selective Step2 Step 2: Add Ar²-B(OH)₂ + Fresh Pd (High Heat: 90-100°C) Inter->Step2 Final Final Product: 2-Ar²-4-Ar¹-pyrimidine Step2->Final C2 Selective

Figure 2: Sequential one-pot workflow for synthesizing asymmetric diarylpyrimidines.

Troubleshooting & Optimization

  • Loss of Selectivity: If significant bis-arylation occurs during Step 1, lower the temperature to 40°C and ensure strictly 1.0 equivalent of boronic acid is used.

  • Stalled Reaction: For electron-deficient boronic acids, switch from

    
     to Pd-PEPPSI-IPr  or XPhos Pd G3 .
    
  • Hydrolysis: The C2-Cl bond is susceptible to hydrolysis in basic aqueous media at high temperatures. If 2-hydroxy-4-arylpyrimidine is observed, switch to anhydrous conditions (Dioxane/CsF) for the second step.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Dolšak, A. et al.[3] (2021).[1][2] MDPI Catalysts.

  • Pd-PEPPSI-IPr Facilitated Cross-Couplings. Organ, M. G. et al.[7][8] (2006).[9] Chemistry – A European Journal.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Neufeldt, S. R. et al.[10] (2020).[2][5] PMC.

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Handy, S. T. et al. (2011). PMC.

Sources

Validation

Structural Integrity Verification: 2,4-Dichloro-6-ethyl-5-methylpyrimidine

Topic: Validation of 2,4-Dichloro-6-ethyl-5-methylpyrimidine structure by 1H NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. A Comparative Guide to Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 2,4-Dichloro-6-ethyl-5-methylpyrimidine structure by 1H NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide to Analytical Validation Standards

Executive Summary

In the synthesis of pyrimidine-based pharmaceutical intermediates, 2,4-Dichloro-6-ethyl-5-methylpyrimidine (CAS: 54020-94-9) represents a critical scaffold for nucleophilic aromatic substitution (


). However, its structural validation presents a unique challenge: the molecule lacks aromatic protons, rendering standard aromatic region analysis insufficient.

This guide compares 1H NMR spectroscopy against alternative analytical techniques (LC-MS, IR, Melting Point), establishing why NMR is the non-negotiable standard for validating this specific substitution pattern. We provide a self-validating experimental protocol to distinguish the target molecule from common regioisomers and hydrolysis impurities.

Part 1: The Analytical Challenge & Comparative Analysis

The synthesis of substituted dichloropyrimidines often involves the chlorination of uracil derivatives (e.g., using


). This process generates specific impurity profiles that simple mass spectrometry cannot resolve.
Comparative Matrix: Why 1H NMR is the Gold Standard
Feature1H NMR (Recommended) LC-MS / HRMS FT-IR
Primary Utility Regiochemistry & Quantitative PurityMolecular Weight ConfirmationFunctional Group ID
Isomer Differentiation High. Distinguishes 2,4-dichloro from 4,6-dichloro isomers via coupling patterns and alkyl shifts.Low. Isomers often have identical m/z and fragmentation patterns.Low. Fingerprint regions overlap significantly.
Impurity Detection High. Detects hydrolysis (OH tautomers) and residual solvents.Medium. Ionization suppression may hide non-polar impurities.Low. Minor impurities are masked by bulk signals.
Quantification Absolute. (qNMR) via internal standard.Relative. Depends on ionization efficiency.Qualitative.

The Verdict: While LC-MS confirms you have the correct formula (


), only 1H NMR  confirms the positions of the ethyl and methyl groups and the integrity of the chlorine handles.
Part 2: Theoretical Prediction & Signal Assignment[1]

To validate the structure, one must understand the expected magnetic environment. The target molecule is fully substituted on the ring carbons.

Structure:

  • Position 2, 4: Chlorine atoms (Electron withdrawing, no protons).

  • Position 5: Methyl group (

    
    ).
    
  • Position 6: Ethyl group (

    
    ).
    
Expected Chemical Shifts (

) in

Note: Values are approximate based on substituent shielding constants.

  • Aromatic Region (6.5 – 9.0 ppm):

    • Expectation: SILENCE.

    • Diagnostic Value: Any signal here indicates impurities (starting material, hydrolysis products, or wrong regioisomer).

  • Benzylic-like Methylene (

    
    ): 
    
    • Shift: ~2.70 – 2.90 ppm.

    • Multiplicity: Quartet (

      
      ).
      
    • Reasoning: Deshielded by the aromatic pyrimidine ring and the inductive effect of the N/Cl system.

  • Ring Methyl (

    
    ): 
    
    • Shift: ~2.20 – 2.40 ppm.

    • Multiplicity: Singlet.

    • Reasoning: Attached directly to the heteroaromatic ring but less deshielded than the methylene.

  • Terminal Methyl (

    
    ): 
    
    • Shift: ~1.15 – 1.30 ppm.

    • Multiplicity: Triplet (

      
      ).
      
    • Reasoning: Standard alkyl terminal methyl, coupled to the methylene.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . If the integration ratios do not match the logic flow, the sample is rejected.

Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Tube: 5mm precision NMR tube (clean, oven-dried).

  • Instrument: 300 MHz or higher (400 MHz recommended for clear separation of multiplets).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10-15 mg of the solid product in 0.6 mL

      
      .
      
    • Critical: Ensure the solution is clear. Filter through a cotton plug if particulates remain (particulates cause line broadening).

  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      (ensures accurate integration).
    • Relaxation Delay (D1):

      
       seconds (crucial for accurate integration of methyl vs. ethyl protons).
      
    • Scans: 16 to 64 (sufficient for >10mg sample).

    • Temperature: 298 K (

      
      ).
      
  • Processing:

    • Phase correction: Manual or Automated.

    • Baseline correction: Polynomial (Bernstein) fit.

    • Referencing: Set TMS signal to 0.00 ppm.

Part 4: Data Interpretation & Validation Logic

Use the following decision tree to validate your batch.

ValidationLogic Start Acquire 1H NMR Spectrum CheckAromatic Check Region 6.5 - 9.0 ppm Start->CheckAromatic AromaticSignal Signals Detected? CheckAromatic->AromaticSignal FailImpurity FAIL: Impurity/Hydrolysis Detected (Check for OH or Starting Material) AromaticSignal->FailImpurity Yes CheckAlkyl Analyze Alkyl Region (1.0 - 3.0 ppm) AromaticSignal->CheckAlkyl No (Clean Baseline) PatternCheck Pattern Check: 1. Triplet (~1.2 ppm) 2. Singlet (~2.3 ppm) 3. Quartet (~2.8 ppm) CheckAlkyl->PatternCheck FailStructure FAIL: Incorrect Structure/Isomer PatternCheck->FailStructure Pattern Mismatch Integration Check Integration Ratio Triplet:Singlet:Quartet Expected: 3 : 3 : 2 PatternCheck->Integration Pattern Matches IntCheck Ratio Matches? Integration->IntCheck Pass PASS: Structure Validated IntCheck->Pass Yes (within 5%) FailRatio FAIL: Purity/Solvent Contamination IntCheck->FailRatio No

Figure 1: Logic flow for the structural validation of 2,4-Dichloro-6-ethyl-5-methylpyrimidine. Note that the absence of aromatic signals is the first "Gate" for purity.

Validation Table: The "Fingerprint"
Signal IDChemical Shift (

)
MultiplicityIntegralAssignment
A 1.20 ± 0.1 ppmTriplet (

)
3H

(Ethyl terminal)
B 2.30 ± 0.1 ppmSinglet (

)
3H

(Ring Methyl)
C 2.80 ± 0.1 ppmQuartet (

)
2H

(Ethyl methylene)
D > 7.0 ppmN/A0HMust be absent (Aromatic H)
Part 5: Troubleshooting & Common Artifacts

Even with a validated protocol, anomalies occur. Here is how to interpret them:

  • Broad Singlet at > 8.0 ppm:

    • Cause: Hydrolysis of a Chlorine atom to a Hydroxyl group (formation of a pyrimidinone tautomer).

    • Action: The batch is degraded. Do not proceed to substitution reactions.

  • Extra Doublets in Alkyl Region:

    • Cause: Presence of 4,6-dichloro-2-ethyl-5-methylpyrimidine (Regioisomer). This occurs if the condensation precursors were asymmetric and cyclized incorrectly.

    • Differentiation: The symmetry of the impurity might shift the methyl singlet significantly.

  • Water Peak (

    
    ): 
    
    • Observation: Singlet around 1.56 ppm in

      
       (varies with concentration).
      
    • Action: Do not integrate this peak. Dry product under vacuum if the water integral is high (>0.5 equivalent), as water interferes with nucleophilic substitution yields.

References
  • General NMR Shifts of Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.

  • Pyrimidine Synthesis & Characterization: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994. (Standard text for pyrimidine properties).

  • Differentiation of Chloropyrimidine Isomers: Cesa, S., et al. "Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines)." J. Org. Chem.2006 , 71, 4585–4589.

  • NMR Prediction & Database (Validation Support): AIST Spectral Database for Organic Compounds (SDBS). (Useful for comparing fragment shifts).

Comparative

Kinetic Profiling and Regioselective Control of Dichloropyrimidines: A Comparative Guide

Executive Summary: The Scaffold Selection Dilemma In medicinal chemistry, dichloropyrimidines are not merely reagents; they are pivotal scaffolds for fragment-based drug discovery (FBDD). The "product" in this analysis i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Selection Dilemma

In medicinal chemistry, dichloropyrimidines are not merely reagents; they are pivotal scaffolds for fragment-based drug discovery (FBDD). The "product" in this analysis is 2,4-Dichloropyrimidine (2,4-DCP) , the asymmetric isomer that offers orthogonal functionalization potential.

This guide compares 2,4-DCP against its symmetric alternative, 4,6-Dichloropyrimidine (4,6-DCP) , and mono-functional analogs. While 4,6-DCP offers simplified kinetics due to symmetry, 2,4-DCP provides superior chemical space access through controlled regioselectivity. The choice between them dictates the synthetic strategy: 4,6-DCP for rapid, symmetric library generation, and 2,4-DCP for sequential, multi-functional core construction.

Mechanistic Principles & Causality

The reactivity of chloropyrimidines is governed by the Nucleophilic Aromatic Substitution (


)  mechanism.[1] Understanding the electronic landscape is crucial for predicting performance.
Electronic Activation
  • The Nitrogen Effect: Ring nitrogen atoms withdraw electron density via induction (-I) and resonance (-M), lowering the energy of the LUMO and stabilizing the anionic Meisenheimer intermediate.

  • Position Matters:

    • C4/C6 Positions: Activated by one nitrogen in the ortho position and one in the para position. This "para-like" activation creates the most electron-deficient sites.

    • C2 Position: Activated by two ortho nitrogens. While inductively strong, the lack of para resonance stabilization often makes C2 less reactive toward soft nucleophiles than C4.

    • C5 Position: Unactivated (meta-like). Virtually inert to

      
       without strong electron-withdrawing groups (EWG).
      
The Regioselectivity Switch

For 2,4-DCP, the competition between C2 and C4 is the critical design parameter.

  • Default (Kinetic Control): Nucleophilic attack occurs at C4 . This is driven by the lower activation energy required to form the C4-Meisenheimer complex.

  • Inversion (Chelation/Thermodynamic Control): Hard nucleophiles (e.g., alkoxides) or specific conditions (low temp, Lewis acids) can shift preference to C2 , often driven by hydrogen bonding or specific LUMO+1 orbital interactions.

Comparative Analysis: 2,4-DCP vs. Alternatives

Reactivity Matrix

The following table summarizes the kinetic performance of 2,4-DCP against 4,6-DCP and the baseline 2-Chloropyrimidine.

Feature2,4-Dichloropyrimidine (The Product)4,6-Dichloropyrimidine (Alternative)2-Chloropyrimidine (Baseline)
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Primary Reactive Site C4 (Major), C2 (Minor)C4/C6 (Equivalent)C2
Relative Rate (

)
High (C4 is highly activated)Medium (C4/C6 are meta to each other)High (Similar to C2 of 2,4-DCP)
Regioselectivity Tunable (Conditions dependent)None (First substitution)N/A
Product Diversity High (Enables A-B-C substitution)Low (Enables A-A or A-B substitution)Low (Single substitution)
Ideal Application Sequential installation of two different nucleophiles.[2]Synthesis of symmetric cores or dimers.End-capping or simple heteroaryl installation.
Performance Data: Nucleophile Sensitivity

Experimental data indicates that the nucleophile identity drastically alters the


 and regioselectivity ratio (C4:C2) for 2,4-DCP.
Nucleophile ClassExampleSolventTempSelectivity (C4:C2)Mechanism Note
Primary Amines BenzylamineEtOH0°C> 95 : 5 Steric approach to C4 favored.
Secondary Amines MorpholineTHFRT~ 85 : 15 Steric bulk slightly lowers C4 pref.
Alkoxides NaOMeMeOH-78°C< 5 : 95 (Inverted)H-bonding/Orbital control favors C2.
Thiols NaSMeDMF0°C~ 60 : 40 Soft nucleophile, poor discrimination.

Critical Insight: For drug development, if C2-functionalization is required first, one must use 2-chloro-4-thiomethylpyrimidine or specific alkoxide conditions. Standard amine couplings will almost invariably yield the C4 isomer.

Experimental Protocols (Self-Validating Systems)

Protocol A: Kinetic Monitoring via UV-Vis Spectroscopy

Purpose: To determine the second-order rate constant (


) for nucleophilic substitution. This protocol validates the reactivity of the specific batch of dichloropyrimidine.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (

    
     M in Ethanol).
    
  • Nucleophile: Piperidine (Variable excess:

    
     M).
    

Workflow:

  • Baseline: Record UV spectrum of pure substrate (230–350 nm). Note

    
     of substrate (~260 nm) and expected product (~300 nm).
    
  • Initiation: Inject 20 µL of nucleophile stock into 2.0 mL of substrate solution in a quartz cuvette thermostated at 25°C.

  • Data Acquisition: Monitor absorbance increase at product

    
     (e.g., 305 nm) every 10 seconds for 10 minutes.
    
  • Validation: The reaction must follow pseudo-first-order kinetics. Plot

    
     vs. time. Linearity (
    
    
    
    ) confirms the protocol integrity.
  • Calculation:

    
     is the slope. 
    
    
    
    .
Protocol B: Regioselectivity Determination via 1H-NMR

Purpose: To quantify the C4:C2 product ratio, essential for confirming synthetic purity.

Workflow:

  • Reaction: Perform the substitution on a 50 mg scale (standard synthetic concentration, ~0.1 M).

  • Quench: Evaporate solvent directly (avoid aqueous workup if products are water-soluble) or partition between EtOAc/Water.

  • Analysis: Dissolve crude residue in DMSO-

    
    .
    
  • Diagnostic Signals:

    • C4-Product: Look for the C5-H doublet at ~6.5 ppm and C6-H doublet at ~8.1 ppm (

      
       Hz).
      
    • C2-Product: Look for the C5-H doublet at ~6.8 ppm and C6-H doublet at ~8.3 ppm . The C2-product protons are typically deshielded compared to C4.

  • Quantification: Integrate the C5-H signals. Ratio = Integral(C4) : Integral(C2).

Visualizations

Regioselectivity Decision Pathway

This diagram illustrates the decision logic for synthesizing specific isomers from 2,4-DCP.

Regioselectivity Start Start: 2,4-Dichloropyrimidine NucType Select Nucleophile Type Start->NucType Amine Amine (R-NH2) NucType->Amine Standard Alkoxide Alkoxide (RO-) NucType->Alkoxide Hard Nuc ProductC4 C4-Isomer (Major) Kinetic Control Amine->ProductC4 RT, Polar Solvent Mixture Mixture (C4 + C2) Amine->Mixture High Temp / Steric Bulk Condition Reaction Conditions Alkoxide->Condition ProductC2 C2-Isomer (Major) Chelation/Orbital Control Condition->ProductC2 Low Temp (-78°C) Non-polar solv. Condition->Mixture RT / Polar solv.

Caption: Decision tree for predicting regiochemical outcomes based on nucleophile type and conditions.

Kinetic Study Workflow

This diagram details the self-validating experimental loop for determining rate constants.

KineticWorkflow Prep 1. Preparation [Substrate] << [Nuc] Mix 2. Rapid Mixing (Stopped-flow or Injection) Prep->Mix Measure 3. Data Acquisition Abs vs Time (UV-Vis) Mix->Measure Plot 4. Linearization ln(A_inf - A_t) vs t Measure->Plot Validate 5. Validation R^2 > 0.99? Plot->Validate Calc 6. Calculate k_2 k_obs / [Nuc] Validate->Calc Yes Retry Refine Conditions Validate->Retry No (Non-linear) Retry->Prep

Caption: Step-by-step kinetic profiling workflow ensuring data integrity and reproducibility.

References

  • WuXi Biology. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1985). Nucleophilic substitution of 2,4-dichloropyrimidine. Retrieved from [Link]

  • Zenodo. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Retrieved from [Link]

Sources

Validation

Benchmarking Pyrimidine Synthesis: From Classical Condensation to Green Catalysis

Executive Summary In pharmaceutical discovery, the pyrimidine pharmacophore is ubiquitous, serving as the scaffold for nucleoside analogs, antivirals, and kinase inhibitors. However, traditional synthetic routes often su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical discovery, the pyrimidine pharmacophore is ubiquitous, serving as the scaffold for nucleoside analogs, antivirals, and kinase inhibitors. However, traditional synthetic routes often suffer from poor atom economy, excessive solvent waste, and prolonged reaction times.

This guide benchmarks three distinct methodologies for synthesizing functionalized pyrimidines: Microwave-Assisted Synthesis , Mechanochemical (Ball-Milling) , and Acceptorless Dehydrogenative Coupling (ADC) . We evaluate these methods not just on yield, but on Reaction Mass Efficiency (RME) and Process Throughput.

Key Findings:

  • Speed: Microwave irradiation reduces reaction times from hours to minutes (2–5 mins) with yields >90%.

  • Sustainability: Mechanochemistry offers the lowest E-Factor (waste-to-product ratio) by eliminating bulk solvents.

  • Atom Economy: ADC represents the frontier of catalytic efficiency, utilizing alcohols as electrophiles with H₂ and H₂O as the only byproducts.

The Efficiency Matrix: Methodological Comparison

To objectively compare these methods, we analyze them against the Biginelli Reaction , the historical benchmark for multicomponent pyrimidine synthesis.

A. Microwave-Assisted Organic Synthesis (MAOS)
  • Mechanism: Dipolar polarization. The oscillating electric field aligns polar molecules (solvent or reagents), generating internal heat via molecular friction.

  • Efficiency Driver: Rapid superheating allows the system to overcome activation energy barriers (

    
    ) almost instantaneously, suppressing side reactions that occur during slow thermal ramp-ups.
    
  • Best For: High-throughput library generation (Medicinal Chemistry).

B. Mechanochemistry (High-Energy Ball Milling)
  • Mechanism: Kinetic energy transfer. Steel balls impact reagents, creating localized high-pressure/temperature zones ("magma plasma") and generating fresh reactive surfaces.

  • Efficiency Driver: "Solvent-free" conditions mean the concentration of reactants is effectively maximal. This leads to high kinetic rates without the environmental burden of solvent removal.[1]

  • Best For: Green process development and scale-up of insoluble substrates.

C. Acceptorless Dehydrogenative Coupling (ADC)
  • Mechanism: Metal-ligand cooperation (typically Mn or Ni pincer complexes). The catalyst dehydrogenates an alcohol to an aldehyde in situ, which then condenses with an amidine.

  • Efficiency Driver: High Atom Economy.[2] Unlike chlorination/substitution pathways, no stoichiometric leaving groups (like chloride or tosylate) are generated.

  • Best For: Late-stage functionalization and academic exploration.

Comparative Data Analysis

The following data aggregates performance metrics from recent high-impact studies (see References).

Table 1: Performance Metrics of Pyrimidine Synthesis Methods

MetricClassical Thermal (Ref)Microwave-AssistedMechanochemicalCatalytic ADC
Reaction Time 3 – 8 Hours2 – 10 Minutes 15 – 60 Minutes12 – 24 Hours
Isolated Yield 70 – 80%88 – 95% 90 – 98%75 – 92%
Solvent Usage High (EtOH/DMF)Minimal / NoneNone (Solvent-Free) Low (Toluene/Xylene)
Atom Economy ModerateHighHighExcellent
Scalability HighLow (Penetration depth)Medium (Jar size)Medium
Energy Input High (Convection)Low (Targeted)Moderate (Mechanical)Moderate (Thermal)

Visualization of Workflows

Diagram 1: Mechanistic Decision Tree

This diagram illustrates the decision logic for selecting a synthesis method based on substrate constraints and laboratory resources.

PyrimidineSelection Start Start: Pyrimidine Target Solubility Is substrate solubility a limiting factor? Start->Solubility Scale Target Scale? Solubility->Scale No Mechano METHOD: Mechanochemistry (Ball Milling) Best for: Insoluble reagents, Green metrics Solubility->Mechano Yes (Poor Solubility) Speed Is throughput critical? Scale->Speed <10g (Discovery) Classic METHOD: Classical Reflux Best for: Bulk scale, Thermal stability Scale->Classic >100g (Bulk) MW METHOD: Microwave Synthesis Best for: Library generation, Speed Speed->MW Yes (Rapid Iteration) ADC METHOD: Catalytic ADC Best for: Atom Economy, Alcohol substrates Speed->ADC No (Focus on Novelty/AE)

Caption: Decision matrix for selecting the optimal pyrimidine synthesis route based on solubility, scale, and throughput requirements.

Validated Experimental Protocols

The following protocols are designed to be self-validating . If the reaction does not proceed as described, check the purity of the aldehyde (oxidation) or the dryness of the catalyst.

Protocol A: Microwave-Assisted Biginelli Reaction

Target: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Rationale: This protocol utilizes neat conditions (solvent-free) to maximize the microwave effect and simplify workup.

  • Reagents:

    • Benzaldehyde (10 mmol, 1.06 g)

    • Ethyl acetoacetate (10 mmol, 1.30 g)

    • Urea (15 mmol, 0.90 g)

    • Catalyst: Sulfamic acid (10 mol%, 100 mg) – Chosen for solid-state stability and water tolerance.

  • Procedure:

    • Step 1: Mix all reagents in a 10 mL microwave-transparent glass vial.

    • Step 2: Place in a monomode microwave reactor. Set parameters: Power = 300W , Temp Limit = 100°C , Time = 3 minutes .

    • Step 3: Upon completion, the reaction mixture will be a solidified mass. Cool to room temperature.

    • Step 4: Add crushed ice (20 g) and stir mechanically for 5 minutes. The solid product will precipitate out, leaving unreacted urea and catalyst in the aqueous phase.

    • Step 5: Filter the solid and recrystallize from hot ethanol (95%).

  • Validation:

    • Expected Yield: 92–95%.

    • Checkpoint: If the product remains oily, the microwave power density was likely too low to drive the dehydration step.

Protocol B: Mechanochemical Synthesis (Ball Milling)

Target: 2-amino-4,6-diarylpyrimidine derivatives

Rationale: This method avoids the "solubility trap" of aryl-substituted pyrimidines which often crash out of solution in thermal methods, halting the reaction.

  • Reagents:

    • Chalcone derivative (1.0 mmol)

    • Benzamidine hydrochloride (1.0 mmol)

    • Base:

      
       (3.0 mmol) – Essential for liberating the free amidine.
      
  • Procedure:

    • Step 1: Load reagents into a 15 mL stainless steel grinding jar.

    • Step 2: Add two stainless steel balls (10 mm diameter). Note: The ball-to-powder weight ratio (BPR) should be approx 20:1.

    • Step 3: Set the vibrational ball mill (e.g., Retsch MM400) to 30 Hz for 20 minutes .

    • Step 4: Open the jar (caution: contents may be warm). Scrape the resulting powder into a beaker.

    • Step 5: Wash the powder with water (2 x 10 mL) to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Step 6: Dry the remaining solid in a vacuum oven.

  • Validation:

    • Expected Yield: >90%.

    • Checkpoint: The final powder should be fine and homogeneous. If "caking" occurs on the jar walls, add a drop of ethanol as a Liquid Assisted Grinding (LAG) agent.

Scientific Commentary: The Causality of Efficiency

Why do these methods outperform traditional reflux?

  • The Concentration Effect: Both Microwave (neat) and Mechanochemical methods operate at effectively infinite concentration compared to dilute solution chemistry (typically 0.1 – 0.5 M). According to collision theory, the rate of reaction

    
    . By removing the solvent, we maximize 
    
    
    
    and
    
    
    , driving the kinetics significantly.
  • The Activation Energy Bypass:

    • Microwave: The "specific microwave effect" is debated, but the thermal effect is undeniable. Inverted temperature gradients (hot inside, cool outside) prevent wall-effects seen in oil baths.

    • Mechanochemistry: The impact energy generates short-lived plasma states at the impact site, providing energy far exceeding thermal reflux capabilities, allowing for the synthesis of sterically hindered pyrimidines that fail under reflux.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Bose, A. K., et al. (2012). "Microwave-assisted synthesis of pyrimidines." Current Organic Chemistry, 16.

  • Stolle, A., et al. (2011). "Ball milling in organic synthesis: solutions and challenges." Chemical Society Reviews, 40, 2317-2329.

  • Gunanathan, C., & Milstein, D. (2013). "Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis." Science, 341(6143).

  • Becerra-Rivas, C. A., et al. (2023).[3] "A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines." Universitas Scientiarum, 28(3), 300–315.[3]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2,4-Dichloro-6-ethyl-5-methylpyrimidine

Part 1: Executive Summary & Immediate Directives[4] 2,4-Dichloro-6-ethyl-5-methylpyrimidine is a halogenated heterocyclic compound used primarily as an intermediate in pharmaceutical synthesis.[1][2][3] It poses signific...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Directives[4]

2,4-Dichloro-6-ethyl-5-methylpyrimidine is a halogenated heterocyclic compound used primarily as an intermediate in pharmaceutical synthesis.[1][2][3] It poses significant corrosive and respiratory hazards.[3] Improper disposal can lead to the release of hydrogen chloride (HCl) gas upon hydrolysis or the formation of toxic dioxins during uncontrolled combustion.[3]

Core Directives:

  • Strict Segregation: Never mix this compound with non-halogenated solvents or oxidizers.[3] It must enter the Halogenated Waste Stream .[3]

  • Moisture Control: The compound is moisture-sensitive.[2][3][4] Hydrolysis releases corrosive HCl gas.[2][3] Keep waste containers hermetically sealed.

  • No Drain Disposal: Under no circumstances should this compound or its residues be discharged into municipal sewer systems.[3]

  • Primary Disposal Method: High-temperature incineration equipped with scrubbers (to capture HCl) at a licensed hazardous waste facility.[2][3]

Part 2: Chemical Profile & Hazard Assessment[4]

Understanding the physicochemical properties is the foundation of a safe disposal plan.[3]

PropertyDataOperational Implication
CAS Number 1780-31-0Unique identifier for waste labeling.[2][3]
Molecular Formula C₇H₈Cl₂N₂High chlorine content requires specific incineration protocols.[3]
Physical State Solid (Low melting point)May fuse or cake; requires wide-mouth containers for solid waste.[3]
Reactivity Water-reactive (Hydrolysis)Do not use aqueous cleaning agents initially; use dry methods or organic solvents.[3]
GHS Classification Skin Corr.[3][4][5][6][7] 1B , Eye Dam. 1Causes irreversible tissue damage.[2][3] Full skin/eye protection is mandatory.[2][3]
Decomposition HCl, NOx, CO, CO₂Fire or hydrolysis releases toxic/corrosive gases.[1][2][4][8]

Part 3: Disposal Workflow Visualization

The following decision matrix outlines the logical flow for categorizing and processing waste containing 2,4-Dichloro-6-ethyl-5-methylpyrimidine.

DisposalWorkflow Start Waste Generation (2,4-Dichloro-6-ethyl-5-methylpyrimidine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance / Contaminated Debris) StateCheck->Solid Solid/Sludge Liquid Liquid Waste (Mother Liquors / Solvents) StateCheck->Liquid Solution SolidPack Double Bag (polyethylene) or Wide-Mouth Drum Solid->SolidPack LiquidSeg Segregate: Halogenated Solvents Liquid->LiquidSeg Labeling Label: 'Hazardous Waste - Toxic/Corrosive' List: 2,4-Dichloro-6-ethyl-5-methylpyrimidine SolidPack->Labeling LiquidSeg->Labeling Storage Store in Satellite Accumulation Area (Cool, Dry, Secondary Containment) Labeling->Storage Disposal Transfer to EHS / Licensed Hauler (High-Temp Incineration) Storage->Disposal

Caption: Operational workflow for segregating, packaging, and disposing of 2,4-Dichloro-6-ethyl-5-methylpyrimidine waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicable to: Pure compound, contaminated gloves, weighing boats, and filter cakes.[1][2]

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, face shield, and a lab coat.[1][2] Ensure a functioning fume hood is available.[3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or drum.[3] Avoid metal containers unless lined, as residual HCl can corrode metal.[1][2]

  • Collection:

    • Transfer solid waste directly into the container inside a fume hood to capture dust/vapors.[3]

    • Do not sweep dust into the general trash.[3]

  • Debris Management: Place contaminated disposables (gloves, paper towels) into a clear polyethylene bag, seal it, and place it inside the solid waste drum.[1][2]

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "Contains Halogenated Organics" and the full chemical name.

Protocol B: Liquid Waste Disposal

Applicable to: Reaction mixtures and mother liquors.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform).[1][2]

    • Critical: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as exothermic reactions may occur.[1][2]

  • Transfer: Pour liquid waste into a dedicated "Halogenated Solvent Waste" carboy (typically HDPE or glass).[3]

    • Why? Commercial incinerators blend halogenated wastes to control combustion temperature and manage HCl scrubbing.[3] Mixing with non-halogenated waste increases disposal costs and complexity.[3]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[3]

  • Sealing: Cap tightly immediately after addition to prevent moisture ingress (hydrolysis risk).[3]

Protocol C: Spill Cleanup (Emergency Response)

Applicable to: Accidental release in the laboratory.[3]

  • Evacuate & Ventilate: Clear the immediate area.[3][8] Ensure the fume hood is running.[3]

  • Dry Cleanup (Solids):

    • Do not use water.[2][3][5]

    • Cover the spill with a dry absorbent (e.g., Vermiculite or specialized chemical spill pads).[1][2]

    • Carefully scoop the material into a waste container using a plastic scoop.[3]

  • Wet Cleanup (Liquids):

    • Absorb with an inert material (sand, earth, vermiculite).[1][2]

    • Collect in a hazardous waste container.[3][9]

  • Decontamination: Only after the bulk material is removed, wipe the surface with a solvent (e.g., acetone) followed by a mild soap solution.[1][2] Treat all cleanup materials as hazardous waste.[2][3]

Part 5: Regulatory Compliance & Classification[4]

Adherence to regulatory frameworks ensures legal compliance and environmental stewardship.[3][9]

  • EPA RCRA Status:

    • While not explicitly listed as a "P" or "U" listed waste by specific CAS, it typically exhibits the characteristic of Corrosivity (D002) if pH < 2 upon contact with water.[1][2]

    • It falls under Halogenated Organic Waste for treatment standards.[2][3][9]

  • Waste Codes (Typical):

    • D002: Corrosive (if applicable based on pH/hydrolysis).[3]

    • F001/F002: If mixed with spent halogenated solvents.[2][3][10]

  • DOT Shipping (for waste hauler):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (2,4-Dichloro-6-ethyl-5-methylpyrimidine).[1][2][3]

    • Class: 8 (Corrosive).[3][7]

    • Packing Group: II or III.[3][11]

References

  • PubChem. (n.d.).[3] Compound Summary: 2,4-Dichloro-6-ethyl-5-methylpyrimidine.[1][2][3] National Library of Medicine.[3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][3]

Sources

Handling

Personal protective equipment for handling 2,4-Dichloro-6-ethyl-5-methylpyrimidine

CAS Number: 36057-44-0 Formula: C₇H₈Cl₂N₂ Role: Key intermediate in the synthesis of bioactive pyrimidine derivatives (e.g., kinase inhibitors, agrochemicals).[1] Core Safety Directive & Hazard Assessment Status: High Ca...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 36057-44-0 Formula: C₇H₈Cl₂N₂ Role: Key intermediate in the synthesis of bioactive pyrimidine derivatives (e.g., kinase inhibitors, agrochemicals).[1]

Core Safety Directive & Hazard Assessment

Status: High Caution Required Primary Hazard: Corrosive / Severe Irritant (Inferred from Structure-Activity Relationship with 2,4-dichloro-6-methylpyrimidine).[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this ethyl analog may be sparse in public registries, the 2,4-dichloropyrimidine moiety is chemically reactive.[1] It is prone to nucleophilic aromatic substitution and hydrolysis.[1]

Critical Hazards:

  • Moisture Sensitivity: Upon contact with moisture (humidity or wet skin), the chloride groups can hydrolyze to release Hydrogen Chloride (HCl) gas and the corresponding pyrimidinone.[1] This causes immediate, severe chemical burns to mucous membranes and skin.[1]

  • Skin/Eye Corrosion: Treat as a Category 1B Corrosive .[1] Direct contact can cause irreversible eye damage and skin necrosis.[1]

  • Respiratory Irritant: Dust or vapors (if heated) will severely irritate the upper respiratory tract.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The potential for HCl evolution requires a specific barrier strategy.[1]

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneChlorinated heterocycles can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination.[1]
Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient .[1] You must seal the eyes against corrosive vapors and accidental splashes.[1]
Respiratory Fume Hood (Mandatory) Face Velocity: >100 fpmPrimary containment is essential.[1] If working outside a hood (not recommended), a half-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.[1]
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous.[1] A chemical-resistant apron adds a critical layer for torso protection during liquid transfers.[1]
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation scale.

PPE_Decision_Tree Start Start: Assess Operation Scale SmallScale < 1 Gram (Analytical) Start->SmallScale LargeScale > 1 Gram (Synthesis) Start->LargeScale CheckState Check Physical State SmallScale->CheckState EnhancedPPE Enhanced PPE: Double Nitrile/Neoprene Splash Goggles Chem. Apron Fume Hood LargeScale->EnhancedPPE StandardPPE Standard PPE: Nitrile Gloves (Single) Safety Glasses Fume Hood Solid Solid (Low Dust) CheckState->Solid Liquid Liquid/Oil (Splash Risk) CheckState->Liquid Solid->StandardPPE Liquid->EnhancedPPE

Figure 1: PPE Selection Logic based on operational scale and physical state.

Operational Protocol: Safe Handling & Synthesis

Objective: Transfer and react 2,4-Dichloro-6-ethyl-5-methylpyrimidine without exposure or hydrolysis.

A. Pre-Operational Checks[1]
  • Verify Physical State: This compound is likely a low-melting solid or viscous oil .[1] If it has solidified in the bottle, do not heat with an open flame. Use a warm water bath (<40°C) if melting is strictly necessary for transfer, but weighing as a solid is safer.[1]

  • Dryness: Ensure all glassware is oven-dried. Moisture will degrade the reagent and release HCl.[1]

B. Step-by-Step Transfer Protocol
  • Setup: Place the reagent bottle and receiving flask inside a certified chemical fume hood.

  • Weighing:

    • If Solid: Use a disposable anti-static weighing boat.[1] Use a clean spatula.[1] Do not return excess material to the stock bottle to prevent cross-contamination/hydrolysis.

    • If Liquid: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip.[1] Avoid plastic tips if possible, or change them immediately after use to prevent softening.[1]

  • Reaction Initiation:

    • Dissolve the compound in an anhydrous solvent (e.g., Dichloromethane, THF, or Toluene) immediately after weighing.[1]

    • Expert Tip: Add a weak base (e.g., Triethylamine or DIPEA) to the reaction mixture before adding the nucleophile.[1] This scavenges the HCl generated during the substitution reaction, driving the reaction forward and preventing acid-catalyzed degradation.[1]

Emergency Response & Spill Management

Immediate Action Required: Speed is critical to prevent corrosion damage.[1]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Scope (Inside Hood vs. Floor) Spill->Assess Evacuate Alert & Evacuate (If > 10mL/10g) Absorb Cover with Dry Sand or Vermiculite Evacuate->Absorb After donning PPE HoodSpill Inside Fume Hood Assess->HoodSpill FloorSpill Outside/Floor Assess->FloorSpill HoodSpill->Absorb FloorSpill->Evacuate Neutralize Treat Absorbent with 5% NaHCO3 Absorb->Neutralize Collect Collect in HazWaste Label: 'Corrosive' Neutralize->Collect

Figure 2: Step-by-step spill response protocol ensuring containment and neutralization.[1]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. Seek emergency ophthalmological care.

  • Skin Contact: Brush off solid particles before rinsing.[1] Rinse with water for 15 minutes. Apply Calcium Gluconate gel only if HF was involved (not applicable here, but good context). For this compound, standard soap and water is effective.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Waste Disposal Strategy

Compliance: Disposal must adhere to local (EPA/RCRA) and institutional regulations.[1]

Waste StreamHandling Procedure
Solid Waste Collect contaminated gloves, weighing boats, and paper towels in a double-bagged biohazard/chem-waste bag .[1] Label as "Toxic/Corrosive Solid."[1]
Liquid Waste Dissolve in a combustible solvent (Acetone/Ethanol) and place in the Halogenated Organic Waste container.[1] Do not mix with strong oxidizers or aqueous acids.[1]
Final Destruction The gold standard for chlorinated pyrimidines is High-Temperature Incineration with flue gas scrubbing to capture HCl emissions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79471, 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link](Used as SAR proxy for hazard classification).[1]

Sources

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